Lithium-7(1+);hydroxide;hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
lithium-7(1+);hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.2H2O/h;2*1H2/q+1;;/p-1/i1+0;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXDVVHUTZTUQK-GLJCYROLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[7Li+].O.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635505 | |
| Record name | (~7~Li)Lithium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
42.039 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76576-68-6 | |
| Record name | (~7~Li)Lithium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium-7Li hydroxide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Isotopic Enrichment in Lithium Chemistry
Naturally occurring lithium is composed of two stable isotopes: lithium-6 (B80805) (⁶Li) and lithium-7 (B1249544) (⁷Li), with ⁷Li being significantly more abundant. wikipedia.org The process of isotopic enrichment involves increasing the concentration of a specific isotope beyond its natural abundance. In the case of lithium, this separation is crucial because the two isotopes possess vastly different nuclear properties.
The key distinction lies in their interaction with neutrons. Lithium-6 has a large neutron absorption cross-section, meaning it readily captures neutrons. wikipedia.orgworld-nuclear.org This property makes ⁶Li a valuable precursor for the production of tritium (B154650), a fuel for nuclear fusion. power-technology.com Conversely, lithium-7 has a very low neutron absorption cross-section, making it relatively transparent to neutrons. wikipedia.orgworld-nuclear.org This characteristic is paramount for applications where neutron absorption is undesirable. The ability to separate these isotopes unlocks their specialized functions in various advanced technologies.
An Overview of ⁷lioh·h₂o in Advanced Technological Applications
Advanced Chemical Synthesis Routes for ⁷LiOH·H₂O
The production of high-purity ⁷LiOH·H₂O involves sophisticated chemical processes designed to achieve both chemical purity and the required high isotopic enrichment of Lithium-7. These methods primarily revolve around causticization and electrochemical routes.
Causticization Processes
Causticization is a conventional chemical conversion method used to produce hydroxides from carbonate or sulfate (B86663) precursors. In the context of ⁷LiOH·H₂O, this involves the reaction of an enriched Lithium-7 salt with a strong base.
The conversion of isotopically enriched lithium carbonate (⁷Li₂CO₃) to ⁷LiOH is a widely practiced method. pall.com This process typically involves the reaction of ⁷Li₂CO₃ with calcium hydroxide (Ca(OH)₂) in an aqueous solution. pall.comwipo.int The reaction proceeds as follows:
⁷Li₂CO₃ + Ca(OH)₂ → 2⁷LiOH + CaCO₃↓
The low solubility of calcium carbonate allows it to precipitate out of the solution, leaving the soluble ⁷LiOH behind. digitellinc.com The process requires careful control of temperature and reaction time to maximize the conversion efficiency. One of the challenges with this method is the low solubility of lithium carbonate, which can necessitate large volumes of water to facilitate the reaction. digitellinc.com Subsequent filtration and purification steps are crucial to remove the precipitated calcium carbonate and other impurities. pall.com To achieve the final solid ⁷LiOH·H₂O, the resulting solution undergoes evaporation and crystallization. pall.com
| Parameter | Condition |
| Reactants | Enriched Lithium-7 Carbonate (⁷Li₂CO₃), Calcium Hydroxide (Ca(OH)₂) |
| Product | Enriched Lithium-7 Hydroxide (⁷LiOH), Calcium Carbonate (CaCO₃) |
| Key Process Step | Precipitation of CaCO₃ |
An alternative causticization route involves the use of isotopically enriched lithium sulfate (⁷Li₂SO₄) as the precursor. This method typically employs sodium hydroxide (NaOH) as the causticizing agent. google.com The double decomposition reaction is as follows:
⁷Li₂SO₄ + 2NaOH → 2⁷LiOH + Na₂SO₄ webqc.org
A key challenge in this process is the separation of the resulting sodium sulfate from the lithium hydroxide solution. One effective method involves cooling the solution to between -10°C and 5°C, which causes the sodium sulfate to crystallize and precipitate, allowing for its removal. google.comepo.org The remaining ⁷LiOH solution is then concentrated through evaporation to yield crystalline ⁷LiOH·H₂O. google.comepo.org
| Parameter | Condition |
| Reactants | Enriched Lithium-7 Sulfate (⁷Li₂SO₄), Sodium Hydroxide (NaOH) |
| Product | Enriched Lithium-7 Hydroxide (⁷LiOH), Sodium Sulfate (Na₂SO₄) |
| Key Process Step | Cryogenic crystallization of Na₂SO₄ |
Electrochemical Synthesis and Membrane Technologies
Electrochemical methods offer a more direct and often higher-purity route to ⁷LiOH production, avoiding the introduction of certain impurities associated with chemical precipitation. These technologies heavily rely on the use of ion-selective membranes.
Electrodialysis (ED) is a membrane-based separation process that utilizes an electric potential difference to drive ions through ion-exchange membranes. membranejournal.or.kr In the production of ⁷LiOH, a common configuration is a three-compartment electrodialysis cell. murdoch.edu.augoogle.com An aqueous solution of an enriched lithium salt, such as ⁷LiCl or ⁷Li₂SO₄, is introduced into the central compartment. google.comnih.gov
Under the influence of an electric field, ⁷Li⁺ ions migrate through a cation exchange membrane into the cathode compartment, where they combine with hydroxide ions (OH⁻) generated from the reduction of water to form ⁷LiOH. ecu.edu.aumdpi.com Simultaneously, the anions (e.g., Cl⁻ or SO₄²⁻) migrate through an anion exchange membrane into the anode compartment. Bipolar membrane electrodialysis (BMED) is an advanced variation that can directly split water molecules to produce H⁺ and OH⁻ ions, which can then combine with the migrating ions to form the desired acid and base products. nih.govmdpi.com This method has shown promise in achieving LiOH concentrations in the range of 3.34–4.35 wt% with purities of 95.4–96.0%. nih.gov
| Parameter | Value | Reference |
| Current Efficiency | 75.86% | mdpi.com |
| Specific Energy Consumption | 3.65 kWh/kg LiOH | mdpi.com |
| LiOH Recovery Rate | >90% | mdpi.com |
| Product Purity | ~95% | mdpi.com |
Ion exchange chromatography is a critical technology for both the primary separation of lithium isotopes and the final purification of the ⁷LiOH solution before crystallization. aben.com.brdoaj.org Historically, the Colex process, which uses a mercury amalgam, was employed for lithium isotope separation but has been largely phased out due to environmental concerns. doaj.orgbjrs.org.br
Modern methods utilize cationic resins to purify ⁷LiOH solutions. aben.com.br In this process, the ⁷LiOH solution is passed through a column packed with a cation exchange resin. The resin selectively retains cationic impurities such as sodium (Na⁺) and calcium (Ca²⁺), allowing the purified ⁷LiOH to pass through. aben.com.br This technique is essential for achieving the extremely high purity (often >99.95% ⁷Li) required for nuclear applications, as it effectively removes trace metallic impurities. aben.com.brworld-nuclear.org The efficiency of the separation depends on factors such as the type of resin, pH, flow rate, and the concentration of the feed solution. aben.com.br
Sonication-Assisted Synthesis Strategies
Sonication, the application of ultrasound energy, is an emerging strategy to enhance chemical reactions and material synthesis. In the context of lithium compounds, sonochemical synthesis has been demonstrated to produce nano-sized particles and improve reaction kinetics. sigmaaldrich.comnih.gov While direct research on the sonication-assisted synthesis of ⁷LiOH·H₂O is not extensively published, the principles can be extrapolated from related processes.
Ultrasound-assisted synthesis generally involves irradiating a reaction solution with high-frequency sound waves, typically in the range of 20 kHz to 10 MHz. This process generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radicals and enhancing mass transfer.
In a related application, nano-sized lithium cobalt oxide (LiCoO₂) has been successfully prepared via a sonochemical method in an aqueous solution of lithium hydroxide and cobalt hydroxide at approximately 80°C. sigmaaldrich.comnih.gov This process bypasses the need for high-temperature heat treatment. The study investigated the effects of LiOH concentration, ultrasound irradiation time, and temperature on the formation of the final product, confirming the synthesis of nano-sized particles. sigmaaldrich.com Similarly, ultrasound has been used to assist in the separation of lithium ions from brine using composite membranes, where sonication enhances the flux and selectivity of lithium. rsc.org These examples suggest that sonication could be applied to the synthesis of ⁷LiOH·H₂O to potentially increase reaction rates, improve yields, and influence the physical properties of the resulting crystals, such as particle size.
Purification and Refinement Techniques for High Purity ⁷LiOH·H₂O
Achieving the high purity required for nuclear-grade ⁷LiOH·H₂O (often >99.95% ⁷Li) necessitates advanced purification and refinement stages. aben.com.br The process begins with a lithium-containing solution, which could be derived from various sources, and targets the removal of both isotopic (⁶Li) and chemical impurities.
Impurity Removal Methodologies in Production Streams
The removal of chemical impurities from lithium hydroxide production streams is a critical step to ensure the final product meets stringent quality specifications. Common impurities include other alkali and alkaline earth metals such as sodium (Na), potassium (K), calcium (Ca), and magnesium (Mg), as well as anions like chlorides and sulfates. aben.com.brgoogle.com
Ion Exchange Chromatography: This is a primary method for both the isotopic enrichment of ⁷Li and the removal of chemical impurities. aben.com.brdoaj.orgresearchgate.net In this process, a lithium-containing solution is passed through a column packed with a cationic resin. aben.com.br The resin has a higher affinity for divalent and some monovalent cations than for lithium, effectively capturing impurities like Ca²⁺ and Na⁺. aben.com.brresearchgate.net The purified lithium solution then elutes from the column. For isotopic separation, specialized ion exchange techniques such as displacement chromatography are employed, which exploit the slight differences in affinity between ⁶Li and ⁷Li ions for the resin. doaj.org
Precipitation: Chemical precipitation is widely used to remove specific impurities. For instance, the pH of a concentrated lithium brine can be raised to between 10.5 and 11.5 using LiOH to precipitate most of the remaining magnesium contaminants. google.com Subsequently, a reagent like lithium carbonate can be added to precipitate calcium contaminants as calcium carbonate. google.comwikipedia.org In processes starting from lithium sulfate, impurities like Ca and Mg can be removed by cooling the solution to -5 to -10°C to crystallize and separate sodium sulfate, followed by coarse and fine filtration. google.comgoogle.com
Solvent Extraction: This method involves using an organic solvent that selectively dissolves either the lithium salt or the impurities, allowing for their separation. While more common in primary lithium extraction from brines, it can be adapted for purification stages.
The table below summarizes common impurities and the methodologies used for their removal.
| Impurity | Removal Method(s) | Principle of Operation |
| Sodium (Na⁺) | Ion Exchange, Crystallization | Differential affinity for ion exchange resin; lower solubility of sodium salts under specific conditions. aben.com.br |
| Calcium (Ca²⁺) | Precipitation, Ion Exchange | Precipitation as calcium carbonate (CaCO₃); high affinity for cation exchange resins. aben.com.brgoogle.com |
| Magnesium (Mg²⁺) | Precipitation (pH adjustment) | Precipitation as magnesium hydroxide (Mg(OH)₂) at high pH. google.com |
| Chlorides (Cl⁻) | Electrodialysis, Recrystallization | Migration of ions across selective membranes under an electric field; impurities excluded from crystal lattice. |
| Sulfates (SO₄²⁻) | Precipitation | Addition of reagents like barium hydroxide to form insoluble barium sulfate. google.com |
Crystallization and Concentration Processes for Product Recovery
Once a high-purity ⁷LiOH solution is obtained, the final product, ⁷LiOH·H₂O, is recovered through crystallization. This step is crucial as it further refines the product and determines its final physical form.
Evaporative Crystallization: This is the most common method for producing lithium hydroxide. min-eng.com The purified lithium hydroxide solution is heated to evaporate water, thereby increasing the LiOH concentration. watertechnologies.com When the solution becomes supersaturated, LiOH·H₂O crystals begin to form. The temperature of evaporation is a key parameter; depending on the temperature, either the monohydrate (LiOH·H₂O) or the anhydrous form (LiOH) can be selectively crystallized. ebner-co.de The process can be driven by fresh steam heating or by using mechanical or thermal vapor recompression to improve energy efficiency. ebner-co.de
Cooling Crystallization: This technique is often used in processes involving reciprocal salt systems, such as reacting lithium chloride with potassium hydroxide. min-eng.com In such systems, lithium hydroxide monohydrate can be selectively crystallized at higher temperatures (e.g., near 100°C), while other salts like potassium chloride are crystallized by cooling the mother liquor to lower temperatures (e.g., 10°C). min-eng.com
Vacuum Crystallization: Performing evaporation under reduced pressure allows the water to boil at a lower temperature. This can be advantageous for energy savings and for preventing the degradation of heat-sensitive components. condorchem.com
To achieve battery-grade or nuclear-grade purity, a multi-stage crystallization process is often employed. The crystals obtained from the first stage are redissolved and then recrystallized, a process that significantly reduces the concentration of occluded and surface-adsorbed impurities. ebner-co.de After crystallization, the solid ⁷LiOH·H₂O crystals are separated from the remaining liquid (mother liquor) using centrifuges and may be washed with pure water before being dried. google.commin-eng.com
Comparative Analysis of ⁷LiOH·H₂O Production Processes
The production of lithium hydroxide can be achieved through various routes, each with distinct advantages and disadvantages related to efficiency, cost, purity of the final product, and environmental impact.
Conventional Processes:
Lithium Carbonate-Lime Process: This is a traditional method where lithium carbonate (Li₂CO₃) reacts with calcium hydroxide (Ca(OH)₂) in a metathesis reaction to produce lithium hydroxide and a calcium carbonate precipitate. wikipedia.orgtradingeconomics.com While the process is not overly complex, achieving high purity requires very pure starting materials, and the low solubility of Ca(OH)₂ results in a dilute LiOH solution, necessitating significant energy for evaporation. min-eng.com
Lithium Sulfate-Causticization Process: This route is common for spodumene-derived lithium. It involves reacting a lithium sulfate (Li₂SO₄) solution with sodium hydroxide (NaOH) to produce LiOH and sodium sulfate (Na₂SO₄). wikipedia.org The separation of sodium sulfate, often as Glauber's salt, is a key challenge.
Emerging Processes:
Electrochemical Methods: Processes using electrolysis or electrodialysis are gaining traction. In one method, a purified lithium chloride (LiCl) brine is electrolyzed in a cell with a cation-selective membrane. google.com Lithium ions migrate across the membrane to the cathode compartment, where they form a high-purity LiOH solution. google.comwipo.int This method can directly produce a high-purity product, but factors like membrane durability, fouling, and energy consumption are critical considerations. min-eng.com
Direct Lithium Extraction (DLE) and Conversion (DLC): These newer technologies aim to streamline the process. DLE technologies extract lithium directly from brine, followed by a Direct Lithium Conversion (DLC) step that uses a novel ion exchange process to convert lithium chloride directly to lithium hydroxide, simplifying operations and reducing chemical and energy use. watertechnologies.com
The following table provides a comparative overview of these production processes.
| Process | Starting Material | Key Reagents | Advantages | Disadvantages |
| Carbonate-Lime | Lithium Carbonate (Li₂CO₃) | Calcium Hydroxide (Ca(OH)₂) | Relatively simple technology. wikipedia.org | Produces dilute LiOH solution; high energy for concentration; requires high-purity feedstock. min-eng.com |
| Sulfate-Causticization | Lithium Sulfate (Li₂SO₄) | Sodium Hydroxide (NaOH) | Preferred method for spodumene concentrates. | By-product (Na₂SO₄) management; potential for sodium contamination. wikipedia.org |
| Electrochemical | Lithium Chloride (LiCl) or Lithium Sulfate (Li₂SO₄) | Electricity | High product purity; fewer chemical reagents. google.com | High energy consumption; membrane cost, fouling, and lifespan are concerns. min-eng.com |
| Direct Conversion (DLC) | Lithium Chloride (LiCl) | Ion Exchange Media | Simplified process; reduced energy and chemical usage; faster processing. watertechnologies.com | Newer technology; long-term industrial-scale performance data is limited. |
For the production of isotopic ⁷LiOH·H₂O, the purification and enrichment steps, particularly ion exchange chromatography, are integral regardless of the primary synthesis route. The choice of process often depends on the source of the lithium, the desired purity, economic factors, and environmental considerations. doaj.org
Structural Elucidation and Solid State Chemistry of Lithium 7 Hydroxide Hydrate
Crystallographic Analysis and Polymorphism of 7LiOH·H₂O
The arrangement of atoms in the solid state dictates the material's physical and chemical properties. Lithium hydroxide (B78521) monohydrate exhibits different crystal structures depending on the ambient conditions, a phenomenon known as polymorphism.
At ambient temperature and pressure, lithium hydroxide monohydrate (^7LiOH·H₂O) crystallizes in the monoclinic crystal system. acs.orgchemicalbook.com This structure belongs to the C2/m space group. acs.org The monoclinic system is characterized by three unequal axes, with one axis being perpendicular to the other two, which are not perpendicular to each other. moserbaersolar.com The crystal structure of the ambient phase has been determined through both neutron and X-ray scattering techniques. acs.org Anhydrous lithium hydroxide (LiOH), in contrast, crystallizes in a tetragonal structure (P4/nmm symmetry) at room temperature. ed.ac.ukaip.orgturito.com
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | chemicalbook.com |
| Space Group | C2/m | acs.org |
| Axial Ratios (a:b:c) | 0.8184 : 1 : 0.3750 | chemicalbook.com |
| β Angle | 94°29' | chemicalbook.com |
Lithium hydroxide monohydrate undergoes a solid-state phase transition when subjected to high pressure. acs.orgnih.govacs.org This transition to a high-pressure phase, which is not completely characterized experimentally, occurs at pressures above 33 kbar. acs.org Computational studies, specifically ab initio Car-Parrinello molecular dynamics simulations, have been employed to explore this high-pressure phase (referred to as phase II). acs.orgnih.govuzh.ch These simulations help overcome the high activation energy barriers associated with such solid-state transitions. nih.govacs.org The application of pressure forces the atoms closer together, allowing the system to sample regions of the potential energy surface that are otherwise inaccessible. uzh.ch This results in a strengthening of the hydrogen bonds within the crystal structure. acs.orgnih.govacs.org
| Phase | Parameter | Value | Reference |
|---|---|---|---|
| Phase I (Ambient Pressure) | a | 3.55 Å | acs.org |
| b | 4.34 Å | acs.org | |
| c | 3.20 Å | acs.org | |
| β | 109.0° | acs.org | |
| Phase II (High Pressure) | a | 5.24 Å | acs.org |
| b | 8.47 Å | acs.org | |
| c | 3.67 Å | acs.org | |
| α | 107° | acs.org | |
| β | 94° | acs.org | |
| γ | 103° | acs.org |
Hydrogen Bonding Networks and Hydration Structures
The presence of water molecules and hydroxide ions within the crystal lattice gives rise to a complex network of hydrogen bonds, which are fundamental to the structure and stability of lithium hydroxide monohydrate.
In the monoclinic structure of ^7LiOH·H₂O, each lithium ion (Li⁺) is at the center of a tetrahedron of oxygen atoms. chemicalbook.com The coordination sphere of the Li⁺ ion is formed by two oxygen atoms from hydroxide ions and two oxygen atoms from water molecules. acs.org This tetrahedral arrangement leads to the formation of unending chains of paired tetrahedra running in the direction of the c-axis, which are then linked sideways by hydroxyl bonding. chemicalbook.com The hydroxide ion (OH⁻), composed of an oxygen atom covalently bonded to a hydrogen atom, is a key component of this structure.
The coordinated water molecules play a critical role in the crystal lattice of lithium hydroxide monohydrate. There are two distinct types of hydrogen bonds present in the system: water-water and hydroxyl-water interactions. acs.orgnih.govacs.org These hydrogen bonds are crucial for the stability of the crystal structure. The interaction between certain crystal planes is predominantly due to the hydrogen bond networks formed between the coordinated water of the [Li(OH)₂(H₂O)₂] units. researchgate.net Under pressure, these hydrogen bonds strengthen, which in turn modifies the electronic environment of the water molecules and hydroxyl ions. nih.govacs.org Studies using near-infrared (NIR) spectroscopy have identified distinct absorption bands corresponding to the interlayer hydroxyls and the water molecules coordinated to the Li⁺ ions. researchgate.net
Advanced Diffraction Techniques for Structural Characterization
A variety of sophisticated techniques are employed to elucidate the detailed structure of lithium hydroxide monohydrate. Single-crystal X-ray and neutron diffraction are primary methods used to determine the precise atomic positions within the crystal. acs.orgaip.orgnanografi.com Neutron diffraction is particularly valuable for accurately locating the hydrogen atoms, which is essential for understanding the hydrogen bonding network. aip.org
To study dynamic processes and phase transitions, in operando multi-scale X-ray scattering measurements, including Ultra-Small-Angle, Small-Angle, and Wide-Angle X-ray Scattering (USAXS/SAXS/WAXS), are utilized. mdpi.com These techniques allow for the real-time observation of morphological and crystal structural changes, for instance, during the dehydration of lithium hydroxide monohydrate. mdpi.com
Furthermore, computational methods provide deep insights into the material's behavior under various conditions. uzh.ch Ab initio molecular dynamics simulations, such as the Car-Parrinello method, are powerful tools for studying high-pressure phase transitions and characterizing the resulting structures. acs.orguzh.ch These simulations can predict spectroscopic properties (like infrared and Raman spectra) that can be compared with experimental measurements for validation. uzh.chnih.gov
Single Crystal X-ray Diffraction Applications
Single crystal X-ray diffraction has been instrumental in determining the fundamental crystal structure of lithium hydroxide monohydrate. Early crystallographic studies described the compound as monoclinic prismatic. Subsequent, more detailed analyses have confirmed that LiOH·H₂O crystallizes in the monoclinic system with the space group C2/m.
The structure consists of lithium ions (Li⁺) each coordinated by a tetrahedron of oxygen atoms, two from hydroxide (OH⁻) groups and two from water (H₂O) molecules. These tetrahedra are linked in pairs by sharing a common edge, and these pairs then share corners to form chains that extend along the c-axis of the crystal lattice. These chains are further interconnected by hydrogen bonds. The hydroxide group, comprising O(1) and H(1), lies on a mirror plane, while the oxygen atom of the water molecule, O(2), is situated on a twofold axis, with its hydrogen atoms, H(2) and H(2'), related by this axis.
A study involving two different crystal forms of LiOH·H₂O, obtained by simple evaporation (Crystal I) and by precipitation with a co-solvent (Crystal II), showed differences in their X-ray diffraction patterns, suggesting the possibility of polymorphism. mdpi.com Specifically, differences were observed at 2θ values of 23.5° and 30.5°. mdpi.com The peaks at 23.3° and 33.7° in another study were assigned to the (020) and (220) planes of lithium hydroxide monohydrate, respectively. mdpi.com
Table 1: Crystallographic Data for Lithium Hydroxide Monohydrate from X-ray Diffraction
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | C2/m | |
| a | 7.37 Å | |
| b | 8.26 Å | |
| c | 3.19 Å | |
| β | 110°18' | |
| Z (formula units/unit cell) | 4 |
Neutron Diffraction for Light Atom Localization
While X-ray diffraction is powerful for determining the positions of heavier atoms, it is less effective for localizing light atoms like hydrogen due to their low electron density. Neutron diffraction, however, is highly sensitive to the positions of hydrogen nuclei and has been crucial in refining the structure of LiOH·H₂O.
Initial X-ray diffraction studies were unable to precisely locate the hydrogen atom of the water molecule, leading to suggestions that it might be disordered. However, subsequent neutron diffraction studies, in conjunction with deuteron (B1233211) magnetic resonance, demonstrated that the hydrogen atoms are in fact ordered and occupy localized positions. This refinement led to a more accurate description of the hydrogen bonding network within the crystal. The bond lengths determined from these refined data include O(1)–H(1) at 0.94 Å and O(2)–H(2) at 1.07 Å, with the hydrogen bond distance O(1)---H(2) being 1.76 Å. It was also shown that H(1) is not involved in hydrogen bonding.
Neutron diffraction has also been employed to study the structural evolution of materials during synthesis, such as the formation of Ni-rich cathode materials where LiOH is a precursor. mjdryer.com In these in-situ studies, the high incoherent scattering from hydrogen in LiOH creates a significant background until the material melts. mjdryer.com
Table 2: Selected Interatomic Distances in LiOH·H₂O Determined by Neutron Diffraction
| Bond | Distance (Å) | Reference |
| O(1)–H(1) | 0.94 ± 0.21 | |
| O(2)–H(2) | 1.07 ± 0.09 | |
| O(1)---H(2) (Hydrogen Bond) | 1.76 ± 0.08 |
Synchrotron-Based X-ray Scattering (USAXS/SAXS/WAXS)
Synchrotron-based X-ray scattering techniques, including Ultra-Small-Angle X-ray Scattering (USAXS), Small-Angle X-ray Scattering (SAXS), and Wide-Angle X-ray Scattering (WAXS), provide multi-scale structural information, from the atomic level (WAXS) to the nanoscale and coarser features (SAXS/USAXS).
In-operando USAXS/SAXS/WAXS measurements have been used to track the morphological and crystal structural transformations during the conversion of lithium hydroxide monohydrate to lithium carbonate. mdpi.com The dehydration of LiOH·H₂O to anhydrous LiOH occurs between 25°C and 150°C. mdpi.com WAXS data show a reduction in the intensity of the characteristic peak for LiOH·H₂O (d = 2.67 Å, q = 2.35 Å⁻¹) as it is heated, with the peak disappearing by 108°C. mdpi.com Concurrently, the characteristic peak for anhydrous LiOH (d = 2.74 Å, q = 2.28 Å⁻¹) appears above 70°C, reaching its highest intensity at 147°C. mdpi.com
SAXS data revealed significant changes in the nanoscale morphology during this process. The dehydration of LiOH·H₂O to LiOH leads to a decrease in the Guinier radius of the nanoparticles from 30 nm to 14 nm as the temperature increases from 26°C to 147°C. mdpi.com This is accompanied by an increase in the specific surface area and the volume fraction of these nanoparticles. mdpi.com The Porod slope, which gives information about the nature of the interface, indicates that the dehydration process results in a rougher surface. mdpi.com
Table 3: Morphological Changes during Dehydration of LiOH·H₂O from Synchrotron Scattering
| Temperature Range (°C) | Process | Guinier Radius (Rg) Change | Surface Area Change | Reference |
| 26 - 147 | Dehydration of LiOH·H₂O to LiOH | Decrease (30 nm to 14 nm) | Increase | mdpi.com |
Hydration and Dehydration Mechanisms of Lithium Hydroxide
The hydration and dehydration processes of lithium hydroxide are critical for its various applications, influencing its stability, reactivity, and handling. These transformations involve changes in the crystal structure and are governed by kinetic and thermodynamic factors.
Kinetics of Hydration and Dehydration Processes
The dehydration of lithium hydroxide monohydrate to anhydrous lithium hydroxide is an endothermic process. researchgate.net The reaction can be represented as:
LiOH·H₂O(s) ⇌ LiOH(s) + H₂O(g)
The kinetics of this process are influenced by temperature and the surrounding atmosphere. Studies on the thermal decomposition of LiOH have shown that the reaction proceeds from the surface of the grains inward. researchgate.net The activation energy for the dehydration of LiOH·H₂O has been determined to be 51.7 kJ/mol in the conversion ranges of 0.4-0.7. researchgate.net Another study on the thermal decomposition of LiOH(s) to Li₂O(s) and H₂O(g) found the reaction to be first order with respect to the amount of water released, with an apparent activation energy of 29.5 ± 1.1 kcal/mol (approximately 123.4 kJ/mol).
Conversely, anhydrous lithium hydroxide is hygroscopic and readily absorbs water from the atmosphere to form the monohydrate, except under very dry conditions. dtic.mil The hydration of the interlayer OH⁻ groups in anhydrous LiOH has been found to proceed as a second-order reaction. acs.org This suggests the formation of an intermediate species, such as [Li(H₂O)ₓ(OH)₄]³⁻ (where x = 1 or 2). acs.org However, the hydration of the LiOH surface does not follow a second-order reaction, as the chemisorption of water molecules onto defect sites on the surface does not require crossing a significant energy barrier. acs.orgresearchgate.net
Influence of Environmental Conditions on Structural Stability
The stability of lithium hydroxide hydrate (B1144303) is highly dependent on environmental conditions, particularly temperature and humidity. Lithium hydroxide monohydrate is stable under ambient conditions and does not readily deliquesce when exposed to air with a relative humidity of 60%. acs.orgnih.gov However, it will lose its water of hydration upon heating. The dehydration of LiOH·H₂O is rapid at temperatures above 70°C. mdpi.com Equilibrium vapor pressures for the conversion of the monohydrate to the anhydrous form have been reported as 4 torr at 25°C and 12 torr at 40°C.
Anhydrous LiOH, on the other hand, is sensitive to moisture and will slowly hydrate to form LiOH·H₂O when exposed to ambient air. acs.orgnih.gov This hydration process is a necessary precursor for the reaction of LiOH with carbon dioxide. dtic.mil However, a controlled rate of hydration is important to maintain the surface area and porosity of pelletized LiOH. dtic.mil The structural stability can also be affected by pressure, with studies showing that high pressure can induce phase transitions in LiOH·H₂O, strengthening the hydrogen bonds and modifying the electronic environment of the water and hydroxyl ions. nih.gov The presence of certain solvents, like ethanol (B145695), can also influence the crystal form and solubility of LiOH·H₂O. researchgate.net
Surface and Interlayer Hydroxyl Interactions during Hydration
Near-infrared (NIR) spectroscopy has been a valuable tool for investigating the interactions of hydroxyl groups at the surface and within the interlayer spaces of lithium hydroxide during hydration. acs.orgnih.gov
In anhydrous LiOH, two distinct absorption bands are observed in the NIR spectrum, which have been assigned to the first overtone of surface hydroxyls (around 7340 cm⁻¹) and interlayer hydroxyls (around 7171 cm⁻¹). acs.orgnih.gov In lithium hydroxide monohydrate, two different bands are present at approximately 7137 cm⁻¹ and 6970 cm⁻¹. acs.orgnih.gov These are attributed to the first overtone of the interlayer hydroxyls and the coordinated water molecules, respectively. acs.orgnih.gov
During the hydration of anhydrous LiOH, the changes in these NIR bands provide insight into the process. The slow hydration over several hours under ambient conditions (RH 60%) leads to the formation of LiOH·H₂O. acs.orgnih.gov The kinetic analysis of the interlayer OH⁻ absorption band indicates a second-order reaction, suggesting a mechanism involving the formation of intermediate hydrated lithium-hydroxyl complexes within the layers. acs.orgresearchgate.net In contrast, the surface hydration does not follow this kinetic model, implying a more direct interaction of water with surface defect sites. acs.orgresearchgate.net The interaction between the layers in LiOH·H₂O is dominated by hydrogen bond networks between the coordinated water molecules of adjacent [Li(OH)₂(H₂O)₂]⁻ and [Li₂(OH)₂(H₂O)₄] units, with a hydrogen bond distance of 2.68 Å. acs.org
Spectroscopic and Advanced Analytical Characterization of Lithium 7 Hydroxide Hydrate
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy is a powerful tool for probing the molecular structure and bonding within a crystal lattice. For lithium-7 (B1249544) hydroxide (B78521) hydrate (B1144303), a combination of Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectroscopies has been essential to fully elucidate its complex vibrational landscape. researchgate.netaip.org
Infrared (IR) Spectroscopy Analysis of Vibrational Modes
Infrared spectroscopy of ⁷LiOH·H₂O reveals distinct absorption bands corresponding to the vibrational modes of the hydroxide ion (OH⁻) and the water molecule (H₂O). The O-H stretching region is of particular interest, showing characteristic bands for both species. The water bending mode gives rise to a strong band around 1579 cm⁻¹. aip.orgresearchgate.net In the lower frequency region, four intense bands are observed at approximately 999, 853, 678, and 633 cm⁻¹, which are attributed to librational (rocking or twisting) modes of the water and hydroxide ions. aip.org Near-infrared (NIR) spectroscopy has also been employed, identifying bands at 7137 and 6970 cm⁻¹, corresponding to the first overtones of the interlayer OH⁻ and the water of crystallization, respectively. nih.govacs.org The fundamental vibrations for these were estimated to be at 3649 cm⁻¹ and 3563 cm⁻¹, respectively. nih.govacs.org
Raman Spectroscopy Investigations of Lattice and Internal Modes
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for centrosymmetric vibrations. In ⁷LiOH·H₂O, Raman spectra show nine peaks, with isotopic shifts observed in eight of them upon substitution with ⁶Li. nih.gov This highlights the involvement of the lithium ion in the vibrational modes. Key Raman bands are observed at 838 and 693 cm⁻¹, which are considered the centrosymmetric counterparts to the IR bands at 853 and 678 cm⁻¹, respectively. aip.org A very weak feature for the water bending mode is seen at 1719 cm⁻¹. aip.orgresearchgate.net The use of Raman spectroscopy has been instrumental in identifying isotopic shifts, some less than one wavenumber, which can be used for analyzing lithium isotope content. nih.gov
| Technique | Observed Bands (cm⁻¹) | Assignment |
| Infrared (IR) | ~3649 & 3563 | O-H stretching (interlayer OH⁻ and H₂O) nih.govacs.org |
| 1579 | H₂O bending aip.orgresearchgate.net | |
| 999, 853, 678, 633 | Librational modes of H₂O and OH⁻ aip.org | |
| Raman | 1719 | H₂O bending aip.orgresearchgate.net |
| 838, 693 | Centrosymmetric librational modes aip.org | |
| Inelastic Neutron Scattering (INS) | 1038/988, 872, 796, 657, 624 | Librational modes of H₂O and OH⁻ aip.org |
| 1610, 1704 | H₂O bending aip.orgresearchgate.net |
Table 1: Summary of Vibrational Spectroscopy Data for ⁷LiOH·H₂O
Inelastic Neutron Scattering (INS) for Phonon Frequencies and Water Librational Modes
Inelastic Neutron Scattering (INS) is particularly sensitive to the motions of hydrogen atoms, making it an ideal technique for studying the water and hydroxide dynamics in ⁷LiOH·H₂O. INS has been crucial in observing modes that are weak or forbidden in IR and Raman spectroscopy. aip.org The INS spectrum of ⁷LiOH·H₂O clearly shows five bands in the librational region at 1038/988, 872, 796, 657, and 624 cm⁻¹. aip.org The band at 796 cm⁻¹ was the "missing" band that completed the assignment of the five expected librational modes. aip.org Furthermore, INS spectra have confirmed the water bending modes with bands observed at 1610 and 1704 cm⁻¹. aip.orgresearchgate.net The combination of IR, Raman, and INS data with periodic-density functional theory (DFT) calculations has been shown to be essential for a complete and accurate assignment of the vibrational spectra, resolving long-standing controversies. researchgate.netaip.orgnih.govdntb.gov.ua These studies have also revealed that the traditional ordering of water librational modes (rock > wag > twist) does not hold for this compound. aip.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Electronic Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific isotopes. For lithium-7 hydroxide hydrate, ⁷Li NMR provides direct insight into the lithium sites within the crystal structure.
⁷Li NMR for Lithium Site Environments
⁷Li NMR spectroscopy is highly sensitive to the local coordination and electronic environment of the lithium nucleus. In solid-state ⁷Li NMR studies, the chemical shift provides information about the shielding of the nucleus, which is influenced by the surrounding atoms. While specific ⁷Li NMR data for pure lithium-7 hydroxide hydrate is not extensively detailed in the provided search results, the technique is widely applied to study lithium-containing materials. For instance, in related systems, distinct ⁷Li resonances can be observed for lithium in different crystallographic sites or coordination environments. ualberta.caacs.org The chemical shift is typically referenced to a standard, such as a 1 M LiCl solution. ualberta.caacs.org
Mass Spectrometry for Isotopic Ratio and Elemental Analysis
Mass spectrometry stands as a cornerstone for the analysis of lithium-7 hydroxide hydrate, offering unparalleled precision in determining isotopic ratios and elemental composition. Different mass spectrometry techniques are employed to address specific analytical challenges, from bulk isotopic purity to micro-scale spatial distribution. dntb.gov.uaresearchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Multi-Collector ICP-MS (MC-ICP-MS) for Isotope Ratio Determination
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and routinely used technique for the elemental and isotopic analysis of lithium compounds. analytik-jena.usthermofisher.com In the context of lithium-7 hydroxide hydrate, it is extensively used to determine the abundance of the ⁷Li isotope relative to the less abundant ⁶Li. The sample is typically introduced as an aqueous solution into the high-temperature argon plasma, where it is desolvated, atomized, and ionized. The resulting ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio. nih.gov A study by Scott et al. (2024) determined that less expensive and easier-to-operate ICP-MS instruments can be sufficient for rapid analysis of lithium isotopes to monitor separation efficiencies, with analytical precision comparable to more sophisticated instruments for highly ⁷Li-enriched materials. pnnl.gov
For high-precision isotope ratio measurements, Multi-Collector ICP-MS (MC-ICP-MS) is the preferred method. rsc.org MC-ICP-MS utilizes multiple detectors to simultaneously measure the ion beams of different isotopes, which significantly reduces the effects of plasma instability and instrumental drift, leading to higher precision and accuracy. mdpi.com The determination of the ⁷Li/⁶Li ratio is critical for verifying the isotopic enrichment of the material. A study on geological reference materials demonstrated that MC-ICP-MS can achieve high-precision Li isotope measurements. frontiersin.org
Table 1: Illustrative Isotopic Composition Data from MC-ICP-MS Analysis of Enriched Lithium-7 Hydroxide This table presents hypothetical data to illustrate the typical precision of MC-ICP-MS in analyzing highly enriched lithium-7 materials.
| Sample ID | ⁷Li Abundance (%) | ⁶Li Abundance (%) | ⁷Li/⁶Li Ratio | Measurement Uncertainty (2σ) |
| LiOH-Sample-001 | 99.995 | 0.005 | 19999 | ± 0.05% |
| LiOH-Sample-002 | 99.992 | 0.008 | 12499 | ± 0.06% |
| LiOH-Sample-003 | 99.996 | 0.004 | 24999 | ± 0.04% |
Thermal Ionization Mass Spectrometry (TIMS) for Isotopic Purity Assessment
Thermal Ionization Mass Spectrometry (TIMS) is a high-precision technique for determining isotope ratios and is often considered a benchmark method. mdpi.comcarleton.edu In TIMS, a purified sample of lithium hydroxide is deposited onto a metal filament (e.g., rhenium) and heated under vacuum to cause ionization. mdpi.com The resulting ions are then accelerated and separated by their mass-to-charge ratio. mdpi.comcarleton.edu
TIMS offers excellent precision and is less susceptible to certain isobaric interferences that can affect plasma-based methods. mdpi.comcarleton.edu It is particularly well-suited for the certification of isotopic reference materials and for applications demanding the highest accuracy in the isotopic purity assessment of lithium-7 hydroxide hydrate. mdpi.comacs.org A novel TIMS approach involves fusing lithium-containing samples with a sodium borate (B1201080) flux directly on the filament to produce NaLiBO₂⁺ ions for isotopic analysis. researchgate.net
Secondary Ion Mass Spectrometry (SIMS) and Laser Ablation MC-ICP-MS (LA-MC-ICP-MS) for Spatially Resolved Analysis
While ICP-MS and TIMS provide bulk isotopic information, Secondary Ion Mass Spectrometry (SIMS) and Laser Ablation Multi-Collector Inductively Coupled Plasma Mass Spectrometry (LA-MC-ICP-MS) offer spatially resolved isotopic and elemental analysis. geoscienceworld.org These techniques are invaluable for assessing the homogeneity of the isotopic distribution within the lithium-7 hydroxide hydrate material.
In SIMS, a primary ion beam sputters secondary ions from the sample surface, which are then analyzed to create a high-resolution map of the elemental and isotopic composition. geoscienceworld.orgasu.edu It is a highly sensitive technique for lithium analysis due to the easy formation of positive lithium ions. asu.edu
LA-MC-ICP-MS uses a focused laser to ablate material from the sample, which is then transported to an MC-ICP-MS for isotopic analysis. ifremer.frresearchgate.net This method allows for rapid in-situ isotopic ratio measurements with micrometer-scale spatial resolution, making it suitable for analyzing major rock-forming silicates with good spatial resolution. ifremer.fr
Laser-Induced Breakdown Spectroscopy (LIBS) for Isotopic Measurement
Laser-Induced Breakdown Spectroscopy (LIBS) is an atomic emission spectroscopy technique capable of quantitative isotopic determination of solid samples, including lithium hydroxide monohydrate. nih.govsigmaaldrich.comdtic.milresearchgate.netafit.edu A high-energy laser pulse creates a micro-plasma on the sample surface, and the emitted light is analyzed. The small wavelength shift between the emission lines of ⁷Li and ⁶Li allows for isotopic analysis. nih.govsigmaaldrich.comdtic.milresearchgate.netafit.edu
Research has demonstrated the ability of LIBS to quantitatively determine the concentration of ⁶Li in solid lithium hydroxide monohydrate samples. nih.govsigmaaldrich.comresearchgate.netafit.edu This technique, combined with chemometrics, can determine the bulk lithium isotopic assay within a 95% confidence interval for enrichment levels ranging from 3% to 85%. nih.govsigmaaldrich.comresearchgate.net LIBS offers a portable and rapid analytical tool, which is beneficial for nuclear safeguards and geological exploration. nih.govsigmaaldrich.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the top few nanometers of a material's surface. acs.orgnrel.govarxiv.org For lithium-7 hydroxide hydrate, XPS can confirm the presence of lithium and oxygen, and importantly, distinguish between different chemical species such as lithium hydroxide (LiOH), lithium oxide (Li₂O), and lithium carbonate (Li₂CO₃) which may be present on the surface. acs.orgnrel.govarxiv.orgxpsfitting.com
Analysis of the O 1s and Li 1s core level binding energies allows for the identification of these different compounds. For instance, the O 1s binding energy for LiOH is approximately 531.2 eV. xpsfitting.com The binding energy separations between different core levels provide an additional constraint that improves the reliability of phase identification. acs.orgnrel.govarxiv.org Near-infrared (NIR) spectroscopy can also be used to discern structural changes of surface and interlayer hydroxyls during hydration. acs.org
Table 2: Typical Binding Energies from XPS Analysis of Lithium Compounds Binding energies can vary slightly based on instrument calibration and sample condition. Data compiled from various sources.
| Compound | Li 1s Binding Energy (eV) | O 1s Binding Energy (eV) | Reference |
| LiOH | ~55.2 | ~531.2 | xpsfitting.com |
| Li₂O | - | ~531.3 | xpsfitting.com |
| Li₂CO₃ | - | ~531.5 | xpsfitting.com |
Integration of Analytical Techniques for Comprehensive Characterization
A single analytical technique is often insufficient for the complete characterization of a complex material like lithium-7 hydroxide hydrate. researchgate.net Therefore, an integrated approach combining the strengths of multiple techniques is essential. dntb.gov.uaresearchgate.netthermofisher.com For example, the high-precision bulk isotopic data from MC-ICP-MS or TIMS can be complemented by the spatially-resolved information from LA-MC-ICP-MS or SIMS to ensure isotopic homogeneity.
Vibrational spectroscopies like Raman and infrared, coupled with inelastic neutron scattering and theoretical calculations, have been used to provide a complete assignment of the vibrational spectra of lithium hydroxide monohydrate. researchgate.netosti.gov XPS provides critical surface chemical state information that is not accessible by bulk analytical techniques. acs.orgnrel.govarxiv.org The combination of these methods allows for a thorough understanding of the bulk composition, isotopic purity, surface chemistry, and homogeneity of lithium-7 hydroxide hydrate, which is crucial for quality control and ensuring the material meets the stringent specifications for its applications.
Advancements in Quality Control and Real-Time Monitoring of ⁷LiOH·H₂O Purity
The demand for high-purity Lithium-7 hydroxide monohydrate (⁷LiOH·H₂O) has intensified, driven by its critical role in both the nuclear industry and the manufacturing of advanced lithium-ion batteries. discoveryalert.com.aunukem-isotopes.de In pressurized water reactors (PWRs), enriched ⁷LiOH·H₂O is used as a pH control agent in the primary coolant to mitigate corrosion. nukem-isotopes.de In the battery sector, high-purity lithium hydroxide is essential for producing cathode active materials with superior storage capacity and longer life cycles. metrohm.com These applications necessitate stringent quality control (QC) to ensure the material meets exacting purity standards, minimizing contaminants that can compromise performance and safety.
Historically, the quality control of lithium hydroxide has relied on established analytical methods such as acid-base titration. Titration with hydrochloric acid remains a robust and widely used technique to determine the primary LiOH content and to quantify carbonate impurities, which readily form upon exposure to atmospheric carbon dioxide. metrohm.commt.com The International Organization for Standardization (ISO) has standardized this titration method for analyzing lithium hydroxide and its carbonate impurities. metrohm.com However, the increasing demand for purities exceeding 99.5% for battery-grade material has propelled the adoption of more sophisticated and sensitive analytical technologies. e3lithium.ca
Advancements in analytical instrumentation have enabled more precise characterization of impurities and have introduced possibilities for automated and real-time process monitoring. These technologies are pivotal for optimizing production processes and ensuring the final product consistently meets the ultra-high purity requirements of modern applications.
Modern Analytical Techniques for Purity Assessment
To meet the stringent purity demands, particularly for battery and nuclear grades, manufacturers have integrated advanced analytical techniques capable of detecting trace elemental and ionic impurities.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This has become a cornerstone technology for the comprehensive analysis of elemental impurities in lithium salts. thermofisher.com ICP-OES can perform rapid, multi-elemental analysis, making it ideal for quantifying a wide range of contaminants, including alkali metals, alkaline earth metals, and transition metals. thermofisher.comresearchgate.net The method involves introducing the sample into an argon plasma, which excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of each element. This technique is central to verifying that the material conforms to standards like the Chinese standard GB/T-11064.16-2013. thermofisher.com
Raman Spectroscopy: This non-destructive spectroscopic technique is highly effective for the bulk analysis of lithium salts and their hydrated forms. spectroscopyonline.com A significant advantage of Raman spectroscopy is that it typically requires no sample preparation. spectroscopyonline.com It can quickly confirm the chemical identity of lithium hydroxide monohydrate and is particularly sensitive in detecting the presence of lithium carbonate, a common impurity. spectroscopyonline.com Recent improvements in instrumentation and software have made Raman spectroscopy more user-friendly, facilitating its integration into routine quality control workflows. spectroscopyonline.com
The following table summarizes the application of these advanced techniques in the quality control of Lithium-7 hydroxide monohydrate.
| Analytical Technique | Application | Key Advantages | Detectable Impurities/Parameters |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Quantitative analysis of elemental impurities | High sensitivity, rapid multi-element analysis | Sodium, Calcium, Iron, Heavy Metals, other metallic contaminants |
| Raman Spectroscopy | Chemical identification and detection of molecular impurities | Non-destructive, no sample preparation, sensitive to hydrated forms | Lithium Carbonate (Li₂CO₃), confirmation of LiOH·H₂O structure |
| Automated Titration | Assay of LiOH and carbonate content | High precision, reduced human error, sample protection from atmosphere | Lithium Carbonate (Li₂CO₃), total alkalinity |
Automation in Quality Control
A significant advancement in ensuring the purity of ⁷LiOH·H₂O during analysis is the automation of traditional methods. Lithium hydroxide is hygroscopic and readily reacts with atmospheric carbon dioxide to form lithium carbonate, which is a critical impurity. mt.com To prevent this contamination during the analytical process itself, automated systems are employed.
For instance, liquid handling systems like the DispenSix can be used to create a closed system for sample dispensing. mt.com The sample bottle is connected directly to the handler, which automatically and precisely draws an aliquot for titration, protecting the sample from exposure to air. mt.com This automated sampling provides a reliable hermetic seal, leading to greater accuracy and reproducibility in determining the purity and carbonate content. mt.com Similarly, automated titration systems can perform the entire analysis with minimal operator intervention, often in a controlled atmosphere, ensuring that the measured purity reflects the true quality of the sample batch. metrohm.com
Real-Time Monitoring: A Future Perspective
While end-product testing remains the standard, the industry is moving towards implementing real-time monitoring solutions throughout the production process. The continuous, online analysis of process streams can provide immediate feedback, allowing for rapid adjustments to maintain optimal conditions for producing high-purity ⁷LiOH·H₂O.
Currently, dedicated real-time monitoring systems for ⁷LiOH·H₂O purity are not widely established. However, technologies developed for real-time water quality monitoring offer a glimpse into future possibilities. nih.goveuropa.eu Techniques using in-line sensors, such as fiber-optic probes for Raman spectroscopy or other process analytical technologies (PAT), could potentially be adapted to monitor the concentration and impurity profile of lithium hydroxide solutions during production. spectroscopyonline.com Such systems could continuously evaluate the process, detecting deviations from desired specifications instantaneously. The development and integration of these real-time systems represent the next frontier in the quality control of high-purity lithium compounds, promising enhanced efficiency and consistent product quality.
Theoretical and Computational Chemistry Studies on Lithium 7 Hydroxide Hydrate
Quantum Mechanical Approaches to Electronic Structure and Bonding
Quantum mechanical methods are pivotal in determining the intrinsic properties of LiOH·H₂O by solving the Schrödinger equation for its constituent atoms. These methods provide a detailed picture of the electron distribution and the nature of the chemical bonds within the crystal lattice.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and ground-state properties of materials. DFT calculations have been instrumental in characterizing the crystal structure of lithium hydroxide (B78521) monohydrate. The compound crystallizes in the monoclinic space group C2/m. sigmaaldrich.com Within this structure, each lithium ion is tetrahedrally coordinated to four oxygen atoms. olemiss.edu These tetrahedra share edges to form chains along the c-axis, which are then linked by hydrogen bonds. olemiss.edu
First-principles calculations based on DFT have been employed to optimize the lattice parameters of LiOH·H₂O. Studies using the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional have determined the lattice parameters, which are in good agreement with experimental data. uantof.cl For anhydrous LiOH, which has a tetragonal structure (P4/nmm), DFT calculations have also provided accurate structural properties. nih.gov The calculated Li-O bond lengths in the distorted tetrahedral environment of LiOH are approximately 1.94 Å, and the H-O bond length is about 0.96 Å. uantof.cl The electronic properties, such as the band gap, have also been investigated, revealing a band gap of around 4.01 eV for anhydrous LiOH, indicating its insulating nature. uantof.claalto.fi
Ab initio MO-LCAO-SCF calculations, a related quantum mechanical approach, have been used to determine the electron density in LiOH·H₂O, showing how intermolecular bonding increases the polarization of the OH⁻ ion and the H₂O molecule.
| Property | Calculated Value | Reference |
| Crystal System | Monoclinic | sigmaaldrich.com |
| Space Group | C2/m | sigmaaldrich.com |
| Li-O Bond Length (Å) | ~1.94 | uantof.cl |
| H-O Bond Length (Å) | ~0.96 | uantof.cl |
| Band Gap (anhydrous) (eV) | ~4.01 | uantof.claalto.fi |
Note: The data presented is a synthesis from multiple DFT studies and may represent averaged or typical values. Specific computational parameters can influence the exact values.
Møller-Plesset Perturbation Theory (MP2) Applications for Correlated Electron Effects
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that provides a more accurate description of electron correlation, which is crucial for understanding non-covalent interactions like hydrogen bonding. researchgate.netoup.comCurrent time information in Houston, TX, US. While specific MP2 studies focusing exclusively on the ⁷Li isotope of lithium hydroxide monohydrate are not abundant in the literature, research on hydrated lithium hydroxide clusters provides valuable insights.
Studies on LiOH(H₂O)n clusters (where n represents the number of water molecules) have shown that MP2 calculations can accurately predict the binding energies and structures of these hydrated systems. acs.org For instance, investigations into the dissolution nature of LiOH by water molecules have utilized MP2 theory to understand the stability and energetics of various hydrated conformers. rsc.org These calculations are essential for determining how many water molecules are necessary to dissociate the LiOH ion pair. It has been revealed that seven water molecules are needed for the stable dissociation of LiOH into a completely dissociated conformation. rsc.org
The interaction energies calculated at the MP2 level provide a more refined understanding of the forces holding the crystal lattice together compared to standard DFT approximations.
| System | Interaction Energy (kcal/mol) | Reference |
| LiOH(H₂O) | -26.3 | rsc.org |
| LiOH(H₂O)₂ | -47.5 | rsc.org |
| LiOH(H₂O)₃ | -65.1 | rsc.org |
| LiOH(H₂O)₄ | -81.0 | rsc.org |
Note: These values are for hydrated LiOH clusters and serve as an approximation for the interactions within the bulk crystal of LiOH·H₂O.
Coupled-Cluster Theory (CCSD(T)) for High-Accuracy Energetics
Coupled-Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is considered the "gold standard" in quantum chemistry for obtaining highly accurate energies. americanelements.com It provides benchmark-quality data against which other, less computationally expensive methods are often compared.
Direct CCSD(T) calculations on the bulk crystal of Lithium-7 (B1249544) hydroxide hydrate (B1144303) are computationally prohibitive. However, studies on smaller, related systems such as hydrated lithium ions and water clusters provide crucial energetic data. Research on LiOH hydrated by several water molecules has shown that CCSD(T) results are in good agreement with those from MP2 calculations, lending confidence to the MP2 findings. rsc.org The high accuracy of CCSD(T) is vital for determining precise interaction energies and reaction enthalpies. For instance, CCSD(T) calculations have been used to benchmark the performance of various density functionals for reactions involving lithium-containing electrolytes. americanelements.com
The interaction energies for Li⁺ with a single water molecule have been calculated using high-level theoretical methods, providing a fundamental piece of the energetic puzzle of lithium ion hydration.
| System | CCSD(T) Interaction Energy (kcal/mol) | Reference |
| Li⁺ - H₂O | -34.2 | (Typical literature value) |
Molecular Dynamics Simulations of Hydration and Dissociation
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of LiOH·H₂O in an aqueous environment. By simulating the movement of atoms and molecules over time, MD can reveal details about the hydration process, the stability of the hydrate, and the interactions with surrounding water molecules. oup.comnist.gov
Free Energy of Hydration and Solvation Thermodynamics
The free energy of hydration is a critical thermodynamic quantity that describes the energy change when an ion or molecule is transferred from the gas phase to an aqueous solution. For lithium hydroxide, this involves the dissolution and hydration of Li⁺ and OH⁻ ions. The heat of hydration for lithium hydroxide has been reported to be -1044.5 kJ/mol. olemiss.edu
Thermodynamic models, such as the Pitzer model, are used to calculate the thermodynamic properties of aqueous LiOH solutions over a range of temperatures and concentrations. sigmaaldrich.comnih.govnih.gov These models fit experimental data, such as osmotic coefficients, to determine parameters that describe the interactions between the ions and water molecules. nih.govnih.gov Such studies have been used to develop a comprehensive thermodynamic model for the LiOH-H₂O system, which is essential for understanding its behavior in various applications. nih.gov
The standard enthalpy of formation for LiOH·H₂O(s) has been determined from solubility data and is in agreement with values from calorimetric measurements. nih.gov
| Thermodynamic Property | Value | Reference |
| Heat of Hydration (LiOH) | -1044.5 kJ/mol | olemiss.edu |
| Standard Enthalpy of Formation (LiOH·H₂O(s)) | -798.5 ± 1.5 kJ/mol | nih.gov |
| Standard Entropy (LiOH·H₂O(s)) | 65.5 ± 2.0 J/(mol·K) | nih.gov |
Note: Thermodynamic values can vary slightly depending on the experimental or computational method used.
Solvation Shell Dynamics and Water Cluster Interactions
Molecular dynamics simulations have been extensively used to study the structure and dynamics of the hydration shell around the lithium ion. acs.orgbohrium.com These simulations show that the Li⁺ ion is strongly hydrated, with a well-defined first hydration shell. acs.orgbohrium.com The coordination number of the Li⁺ ion in aqueous solution is a subject of ongoing research, with both experimental and theoretical studies indicating it is typically between 4 and 6. acs.orgbohrium.com Hybrid quantum-mechanical/molecular-mechanical (QM/MM) MD simulations have shown that the lithium ion is mainly four-fold coordinated, forming a nearly perfect but flexible tetrahedral structure with water molecules. acs.org
The dynamics of the solvation shell, including the exchange of water molecules between the first and second hydration shells, occur on the picosecond timescale. bohrium.com The residence time of water molecules in the first hydration shell of Li⁺ is on the order of tens of picoseconds. bohrium.com The interaction between the LiOH·H₂O crystal faces and different solvents has also been investigated using MD simulations to predict the crystal morphology. These studies reveal that long-range electrostatic forces are dominant in the interactions between the crystal and solvent molecules.
| Property | Value/Description | Reference |
| Li⁺ Coordination Number | 4-6 (typically 4 in simulations) | acs.orgbohrium.com |
| Li-O distance (first shell) | ~1.96 Å | bohrium.com |
| Li-H distance (first shell) | ~2.58 Å | bohrium.com |
| Water Residence Time (first shell) | ~10-100 ps | bohrium.com |
Note: The specific values for coordination number and residence time can be influenced by factors such as concentration and temperature.
Lattice Dynamics and Phonon Frequency Calculations
The study of lattice dynamics and phonon frequencies provides fundamental insights into the vibrational properties of crystalline materials like lithium-7 hydroxide hydrate (⁷LiOH·H₂O). Computational chemistry, particularly through methods based on density functional theory (DFT), has become an indispensable tool for interpreting experimental vibrational spectra and understanding the complex interactions within the crystal lattice.
The assignment of the vibrational spectra of lithium hydroxide monohydrate has been a subject of study for many years. Modern research has demonstrated that a conclusive assignment requires a combined approach, integrating infrared (IR), Raman, and inelastic neutron scattering (INS) spectroscopies with periodic-DFT calculations. researchgate.netdntb.gov.ua This integrated methodology has been shown to be superior to older assignments based on empirical criteria, which are now considered at least partially incorrect. researchgate.net
Computational studies employ techniques such as density-functional perturbation theory (DFPT) to calculate phonon frequencies. researchgate.netaip.org These calculations are typically performed using plane-wave pseudopotential methods implemented in software packages like CASTEP. researchgate.net For instance, research has utilized the Perdew-Burke-Ernzerhof (PBE) functional for exchange and correlation, with norm-conserving pseudopotentials and a plane-wave cutoff energy around 700 eV. researchgate.netaip.org The equilibrium crystal structure, a critical prerequisite for accurate lattice dynamics calculations, is first obtained through geometry optimization techniques like the Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm. researchgate.netaip.org Following optimization, the phonon frequencies are derived by diagonalizing dynamical matrices computed via DFPT. aip.org
An analysis of the eigenvectors from these calculations allows for the mapping of computed vibrational modes to their corresponding irreducible representations, leading to a definitive assignment of the spectra. researchgate.net These theoretical calculations have successfully clarified previous ambiguities, particularly concerning the librational modes of the water molecules. researchgate.net The combination of theoretical calculations with multiple spectroscopic techniques provides a comprehensive picture of the vibrational dynamics of the ⁷LiOH·H₂O crystal.
The table below presents a comparison of selected experimental and calculated phonon frequencies for ⁷LiOH·H₂O, illustrating the accuracy of modern computational methods.
| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) (Raman) | Experimental Frequency (cm⁻¹) (Infrared) | Calculated Frequency (cm⁻¹) (CASTEP) |
|---|---|---|---|
| OH⁻ Stretch | 3574 | 3574 | 3575 |
| H₂O Symmetric Stretch | - | 3424 | 3396 |
| H₂O Bend | 1585 | 1581 | 1578 |
| OH⁻ Libration | 649 | 651 | 646 |
| H₂O Wag | 527 | 527 | 530 |
| Li⁺-OH₂ Stretch | 468 | 469 | 468 |
| Li⁺-OH⁻ Stretch | 383 | 384 | 383 |
Data sourced from studies utilizing a combination of spectroscopic methods and DFT calculations. researchgate.netaip.org
Prediction of High-Pressure Behavior and Novel Structural Phases
Theoretical and computational chemistry studies are crucial for predicting the behavior of materials under extreme conditions, such as high pressure. These investigations can reveal novel structural phases and provide insights into the mechanisms of phase transitions. For lithium hydroxide monohydrate, computational techniques have been employed to explore its stability and transformations under pressure.
Ab initio Car-Parrinello molecular dynamics simulations, within an isothermic-isobaric ensemble, have been used to investigate the free energy surface of the LiOH·H₂O crystal. nih.gov These simulations successfully identified a high-pressure solid-state phase transition. To overcome the high activation energy barriers associated with such solid-state transitions, advanced techniques like metadynamics have been applied. nih.gov The studies indicate that increasing pressure significantly affects the hydrogen bonding within the crystal, specifically the water-water and hydroxyl-water bonds. The strengthening of these hydrogen bonds leads to modifications in the electronic environment of the water molecules and hydroxyl ions. nih.gov Calculated infrared spectra for both the low- and high-pressure phases have been compared with experimental data to validate the computational models. nih.gov
Further first-principles calculations suggest that lithium hydroxide monohydrate becomes metastable at moderate pressures between 10 and 20 GPa. aip.org Beyond its known monohydrate form, theoretical studies predict the existence of other hydrated phases under pressure. One significant finding is the prediction of a stable lithium hydroxide dihydrate (LiOH·2H₂O) at elevated pressures. researchgate.net This novel dihydrate phase is characterized by a large number of hydrogen bonds that form chains along the <001> direction. researchgate.net While the energy surface of this predicted dihydrate exhibits features characteristic of superprotonic conductors, molecular dynamics simulations have not confirmed proton transfer on the simulation timescale, suggesting the distances may be too large for efficient proton hopping. researchgate.net
The table below summarizes the computationally predicted high-pressure phases related to the lithium hydroxide-water system.
| Compound | Predicted Phase | Pressure Conditions | Key Characteristics | Computational Method |
|---|---|---|---|---|
| LiOH·H₂O | High-Pressure Phase | High Pressure | Solid-state phase transition; strengthened H-bonds. nih.gov | Ab initio Car-Parrinello Molecular Dynamics nih.gov |
| LiOH·H₂O | Metastable Phase | 10-20 GPa | Becomes less stable relative to anhydrous LiOH. aip.org | First-principles calculations aip.org |
| LiOH·2H₂O | Dihydrate Phase | Elevated Pressure (e.g., 3.5 GPa) | Novel phase with H-bond chains; potential proton conductor features. researchgate.net | First-principles calculations researchgate.net |
Isotopic Chemistry and Geochemical Tracing with Lithium 7
Lithium Isotope Fractionation Mechanisms
Lithium isotope fractionation is primarily driven by processes that involve a change in the coordination environment or bonding of the lithium ion. nih.gov During the dissolution of primary silicate (B1173343) minerals, there is generally no significant isotopic fractionation. researchgate.net However, the formation of secondary minerals, such as clays (B1170129), strongly fractionates lithium isotopes, with a preferential incorporation of the lighter ⁶Li isotope into the solid phase. researchgate.net This leaves the residual fluid enriched in the heavier ⁷Li isotope.
While specific studies focusing exclusively on isotope effects in reactions with ⁷LiOH·H₂O are not prevalent in geochemical literature, the principles of lithium isotope fractionation in aqueous solutions are well-established. Lithium-7 (B1249544) hydroxide (B78521) monohydrate, when dissolved in water, serves as a source of ⁷Li⁺ ions. In aqueous solutions, lithium ions exist as hydrated complexes, primarily [Li(H₂O)₄]⁺ at ambient conditions. nih.gov
The primary mechanism for isotopic fractionation in chemical reactions is the difference in vibrational energy between molecules containing ⁶Li and ⁷Li. The lighter ⁶Li forms slightly stronger bonds in minerals compared to the aqueous phase, leading to its preferential incorporation into solid phases during precipitation and adsorption. nsf.govnih.gov Conversely, the heavier ⁷Li is enriched in the aqueous phase. nih.gov Therefore, in any reaction involving aqueous ⁷Li⁺ derived from ⁷LiOH·H₂O that leads to the formation of a solid mineral phase, the ⁷Li isotope would be expected to be concentrated in the remaining solution. Isotope effects are also observed during processes like electromigration, where the differing mobility of ⁶Li and ⁷Li ions leads to fractionation. nih.gov
The formation of secondary minerals, particularly clay minerals, is a key driver of lithium isotope fractionation in surficial environments. researchgate.netawi.de During chemical weathering, primary rock-forming minerals dissolve, and new, more stable minerals like clays precipitate. This process preferentially incorporates ⁶Li into the crystal structure of the clays, leading to a significant enrichment of ⁷Li in the associated waters, such as rivers and groundwater. researchgate.netajsonline.org
The magnitude of this fractionation can vary depending on the specific clay mineral and the conditions of its formation. nsf.gov Adsorption onto clay surfaces also contributes to fractionation, with the lighter ⁶Li being preferentially adsorbed. nih.govresearchgate.net Experimental studies have shown that the mechanism of fractionation can differ between clay types. For instance, fractionation during Li adsorption onto kaolinite (B1170537) appears to follow a kinetic mechanism, whereas for smectite, it is more consistent with an equilibrium process. nih.govresearchgate.net
| Clay Mineral/Process | Isotope Fractionation (Δ⁷Li solid-fluid in ‰) | Reference |
|---|---|---|
| Kaolinite (Adsorption) | ~ -7‰ to -30‰ | nsf.govnih.gov |
| Smectite (Adsorption) | ~ -5‰ | nih.gov |
| Gibbsite | > -10‰ | nsf.gov |
| Mg-rich layer silicates (Structural Incorporation) | -16.6 ± 1.7‰ | researchgate.net |
| Ferrihydrite | ~ -3.5‰ | researchgate.net |
Applications of Lithium-7 Isotopes as Geochemical Tracers
The distinct isotopic signatures generated by fractionation processes allow ⁷Li to be a versatile tracer for a variety of geological phenomena. researchgate.net Its behavior is particularly useful for tracking fluid-rock interactions, weathering processes, and the cycling of materials between major Earth reservoirs. researchgate.net A key advantage of the lithium isotope system is that it is largely unaffected by biological processes, which simplifies the interpretation of isotopic data in terms of geological processes. researchgate.netfrontiersin.org
Lithium isotopes are effective tracers of the cycling of materials between the Earth's mantle and crust. The average δ⁷Li value of the upper continental crust (around 0‰) is significantly lower than that of mantle-derived basalts (typically +4‰ ± 2‰). pnas.org This difference is attributed to the long-term effects of continental weathering, which preferentially removes ⁶Li from the crust and incorporates it into clays that are subsequently subducted or stored in sedimentary basins. pnas.org
By analyzing the lithium isotopic composition of materials from different tectonic settings, such as volcanic arcs and ocean island basalts, geochemists can trace the contribution of recycled crustal material to mantle-derived magmas. geologyscience.ru For example, anomalously low δ⁷Li values in arc lavas can indicate the input of weathered continental sediments into the mantle source region via subduction. Furthermore, studies of superdeep diamonds and their mineral inclusions provide evidence for the cycling of oceanic crust deep into the lower mantle. researchgate.netnih.gov
Lithium isotopes have become a primary tool for studying continental weathering, the process that breaks down rocks at the Earth's surface and plays a crucial role in the global carbon cycle. researchgate.netucl.ac.uk The degree of lithium isotope fractionation between water and rock is related to the intensity of weathering. ucl.ac.uk
In environments with low weathering intensity (transport-limited), where erosion rates are high compared to chemical weathering, there is less formation of secondary minerals. Consequently, lithium is released more congruently from bedrock, and the δ⁷Li of river water is closer to that of the parent rock. ajsonline.orgucl.ac.uk In contrast, in weathering-limited regimes with higher rates of chemical weathering and clay formation, ⁶Li is strongly retained in the soil profile, leading to highly elevated δ⁷Li values in the dissolved load of rivers. awi.deajsonline.org This relationship allows the δ⁷Li of river water and sediments to be used as a proxy for the balance between physical erosion and chemical weathering. researchgate.netucl.ac.uk This balance, in turn, is linked to the efficiency of atmospheric CO₂ drawdown through silicate weathering. ucl.ac.uk
| Geochemical Reservoir | Typical δ⁷Li Value (‰) | Reference |
|---|---|---|
| Upper Continental Crust (UCC) | ~ 0 ± 2‰ | nih.govescholarship.org |
| Mantle-Derived Basalts (MORB, OIB) | +4 ± 2‰ | pnas.org |
| River Water (World Average) | ~ +23‰ | awi.deescholarship.org |
| Seawater | ~ +31‰ | researchgate.net |
| Continental Clays | Negative values (e.g., down to -5.2‰) | awi.denih.gov |
The link between weathering intensity and lithium isotope fractionation provides a foundation for using δ⁷Li in geological archives to reconstruct past climates. researchgate.netnumberanalytics.com By analyzing the lithium isotopic composition of marine sediments, such as fine-grained siliciclastic rocks (mudstones) and carbonates, scientists can infer changes in continental weathering regimes through geological time. nih.govnumberanalytics.com
For example, a shift towards more negative δ⁷Li values in marine mudstones can indicate an increase in the formation of continental clays, suggesting a period of more intense silicate weathering. nih.gov This has been used to study major climatic and environmental shifts, such as the Great Oxygenation Event and other periods of significant global change. researchgate.netnih.gov Similarly, the δ⁷Li of foraminifera shells and other marine biogenic carbonates can be used to reconstruct the isotopic composition of past seawater, which is influenced by the riverine input from continental weathering. numberanalytics.comelsevierpure.com These reconstructions provide insights into how the Earth's climate system and the carbon cycle responded to past warming and cooling events. ucl.ac.uk
Environmental Pollution Source Identification
The isotopic composition of lithium can be a powerful tool for identifying the sources of environmental pollution. As industrial use of lithium, particularly in batteries, continues to rise, so does the potential for environmental contamination from mining, manufacturing, and disposal. ujoh.orgpetro-online.com The improper disposal of lithium-ion batteries, for instance, can lead to the leaching of lithium and other toxic materials into soil and water. petro-online.comrsc.org
Research has shown that anthropogenic sources of lithium often have distinct δ⁷Li signatures compared to natural background levels. For example, wastewater and materials like detergents can exhibit systematically low δ⁷Li values. nih.gov A study of the Han River basin in South Korea revealed that downstream urban and industrial areas had significantly higher lithium concentrations and lower δ⁷Li values compared to the upstream, less populated sections. nih.gov This suggests that the isotopic signature of lithium can effectively trace pollution from urban and industrial activities. By analyzing the δ⁷Li values in water bodies, it is possible to distinguish between natural lithium derived from rock weathering and lithium introduced from human activities.
Table 1: Illustrative δ⁷Li Values in Different Environmental and Anthropogenic Materials
| Material | Typical δ⁷Li Range (‰) |
| Upper Continental Crust | 0 ± 4 |
| River Water (Global Average) | ~23 |
| Seawater | ~31 |
| Wastewater Effluents | 2.4 to 13.3 |
| Spodumene (Hard Rock) | Varies by location, e.g., -0.3 to +1.5 |
| Brines | Varies by location, e.g., -7 to +2 |
This table is interactive. Click on the headers to sort the data.
Note: The values in this table are illustrative and can vary significantly based on specific location and conditions. The data is compiled from various research findings. nih.govresearchgate.netosti.gov
Water-Rock Interaction Studies in Various Environments
The isotopic composition of lithium in water is highly sensitive to the processes of water-rock interaction, making δ⁷Li a valuable tracer for understanding these interactions in diverse geological settings. During chemical weathering of silicate rocks, the lighter ⁶Li isotope is preferentially incorporated into secondary clay minerals, leaving the surrounding water enriched in the heavier ⁷Li isotope. awi.degfz-potsdam.denih.gov This fractionation process means that the δ⁷Li value of water can provide insights into the extent and nature of weathering reactions.
The degree of isotopic fractionation is influenced by several factors, including the residence time of water in an aquifer, the mineralogy of the host rock, and the temperature. researchgate.netresearchgate.net For instance, studies in fractured crystalline rocks have shown that groundwater with a longer residence time tends to have higher δ⁷Li values, reflecting a greater extent of interaction with the surrounding rock. researchgate.netresearchgate.net In a case study from the Gotthard rail base tunnel in Switzerland, groundwater samples from different rock units with varying lithium concentrations exhibited distinct δ⁷Li signatures, highlighting the sensitivity of lithium isotopes to the specific conditions of water-rock interaction. researchgate.net
The δ⁷Li values in river systems can also reflect the balance between the dissolution of primary minerals and the formation of secondary minerals within a catchment. awi.de The global average δ⁷Li for large rivers is approximately +23‰, which is significantly higher than the average for the upper continental crust (around 0‰), underscoring the importance of secondary mineral formation in controlling the isotopic composition of riverine lithium. osti.govawi.de
Tracing the Origin of Lithium in Industrial Supply Chains
With the increasing demand for lithium, particularly for lithium-ion batteries, there is growing concern about the environmental and social impacts of its extraction. zmescience.combrgm.fr This has created a need for methods to ensure the traceability and responsible sourcing of lithium. doaj.orgnih.govrepec.org Lithium isotope geochemistry offers a promising solution for tracing the origin of lithium used in industrial products. researchgate.netbrgm.frnih.gov
The fundamental principle is that lithium from different types of deposits—primarily hard-rock minerals like spodumene and brines from salars—has distinct isotopic "fingerprints". zmescience.combrgm.fr Researchers have demonstrated that these isotopic signatures can be preserved through the refining and manufacturing processes, allowing for the identification of the original source of lithium in processed materials and even in the final battery components. researchgate.netbrgm.fr
For example, a study published in Nature Communications showed that it is possible to distinguish between lithium derived from brine deposits and that from hard-rock sources by analyzing the δ⁷Li values in lithium carbonates and hydroxides. researchgate.netbrgm.fr This capability can help certify the origin of lithium, providing a tool for companies to verify that their raw materials are sourced from environmentally and socially responsible operations. researchgate.netdoaj.orgnih.gov The ability to trace lithium back to its mine of origin using isotopic signatures could play a crucial role in preventing the use of lithium from sources associated with unethical practices, such as the overuse of freshwater resources or human rights violations. zmescience.comglobalspec.com
Chemical Reactivity and Transformation Mechanisms of Lithium 7 Hydroxide Hydrate
Reactions with Atmospheric Components
2LiOH·H₂O + CO₂ → Li₂CO₃ + 3H₂O wikipedia.org
This property is famously utilized in breathing gas purification systems for spacecraft and submarines, where lithium hydroxide (B78521) acts as a CO₂ scrubber. wikipedia.orgyoutube.com The anhydrous form is often preferred for these applications due to its lower mass. wikipedia.org One gram of anhydrous lithium hydroxide can absorb approximately 450 cm³ of carbon dioxide gas.
Acid-Base Interactions and Neutralization Thermodynamics
As a strong base, lithium-7 (B1249544) hydroxide monohydrate reacts completely with both strong and weak acids in aqueous solutions. The neutralization reaction with an acid, such as hydrochloric acid (HCl), is an exothermic process that produces a lithium salt and water. brainly.comchegg.com The fundamental reaction is:
LiOH(aq) + HCl(aq) → LiCl(aq) + H₂O(l) brainly.com
The enthalpy of neutralization (ΔHn) is the change in enthalpy when one equivalent of an acid and a base react to form one mole of water under standard conditions. wikipedia.org For the reaction between a strong acid and a strong base, this value is approximately -57.62 kJ/mol at 25°C. wikipedia.org Experimental data for the neutralization of lithium hydroxide with hydrochloric acid show an enthalpy change of around -58.5 kJ/mol. brainly.com The heat of neutralization can vary if the acid or base is weak, as some energy is required for the complete ionization of the compound. wikipedia.orgdoubtnut.com
| Reactants | Products | Enthalpy of Neutralization (ΔHn) |
| LiOH (aq) + HCl (aq) | LiCl (aq) + H₂O (l) | ~ -58.5 kJ/mol brainly.com |
| 2LiOH (aq) + H₂SO₄ (aq) | Li₂SO₄ (aq) + 2H₂O (l) | -69.6 kJ/mol (for the reaction as written) doubtnut.com |
Role as a Chemical Intermediate in Advanced Material Synthesis
Lithium-7 hydroxide monohydrate is a crucial precursor in the synthesis of other high-purity lithium compounds and advanced materials. youtube.comchemicalbook.com
Lithium hydroxide is a key starting material for producing various lithium salts. wikipedia.orgmangrovelithium.com For example, it is preferred over lithium carbonate for synthesizing cathode materials like lithium nickel manganese cobalt oxides (NMC) used in high-energy-density lithium-ion batteries. wikipedia.orgmangrovelithium.com
It is also fundamental to the production of lithium greases. The most common type, lithium 12-hydroxystearate grease, is created through a saponification reaction between 12-hydroxystearic acid and lithium hydroxide monohydrate in a base oil. olezol.comaidic.it The process involves heating the fatty acid in base oil, adding an aqueous solution of lithium hydroxide to initiate saponification, and then heating to high temperatures (around 200°C) to complete the reaction and form the grease structure. olezol.comgoogle.com These greases are valued for their excellent water resistance and thermal stability over a wide range of temperatures. chemicalbook.comolezol.com
In ceramics, lithium hydroxide acts as a powerful flux, lowering the melting point and firing temperature of glazes, which can lead to energy savings. winchemistry.comceramicartsnetwork.org It also helps in adjusting the thermal expansion coefficient of the glaze to ensure it fits the ceramic body properly, preventing defects like cracking. winchemistry.com
In concrete technology, lithium hydroxide is used to mitigate the Alkali-Silica Reaction (ASR), a deleterious chemical reaction that can cause significant expansion and cracking in concrete structures. wikipedia.orgfrontiersin.org ASR occurs between the alkali hydroxides in cement pore solutions and reactive forms of silica (B1680970) found in some aggregates. bts.gov The addition of lithium compounds, including lithium hydroxide, can inhibit this expansion. frontiersin.orgbts.gov One proposed mechanism is that lithium ions react with silica to form a non-expansive lithium silicate (B1173343) layer on the aggregate surfaces, passivating them against reaction with sodium and potassium alkalis. researchgate.net Research has shown that treating reactive aggregates with a lithium hydroxide solution before use can effectively reduce ASR-related expansion. researchgate.net Combining lithium hydroxide with other materials like fly ash can also be an effective and economical approach to ASR mitigation. bts.gov
Thermal Decomposition Pathways and Anhydrous Conversion
Lithium-7 hydroxide monohydrate can be converted to its anhydrous form by heating. The monohydrate loses its water of crystallization at temperatures around 100–110°C. wikipedia.org Further heating of the anhydrous lithium hydroxide leads to its decomposition into lithium oxide (Li₂O) and water vapor. researchgate.net The decomposition reaction is:
2LiOH(s) → Li₂O(s) + H₂O(g)
This decomposition has been studied over a temperature range of 530-690 K (approximately 257-417°C). The process is understood to initiate at the surface of the lithium hydroxide grains and move inward. researchgate.net A simple laboratory method for preparing the anhydrous form involves slowly heating the monohydrate in a vacuum to avoid sintering the material. Industrial processes may involve subjecting the particulate hydrate (B1144303) to a stream of hot gas (150 to 500°C) for a very short residence time to drive off the water. google.com
Advanced Applications of Lithium 7 Hydroxide Hydrate in Nuclear Engineering
Pressurized Water Reactor (PWR) Primary Coolant Chemistry Control
In Pressurized Water Reactors (PWRs), maintaining the integrity of the primary coolant circuit is paramount to safe and reliable operation. Lithium-7(1+);hydroxide (B78521);hydrate (B1144303), in the form of highly enriched Lithium-7 (B1249544) hydroxide monohydrate, is a key chemical additive used to control the chemistry of the primary coolant.
pH Stabilization and Primary Circuit Corrosion Mitigation Strategies
The primary coolant in a PWR is typically demineralized water that contains boric acid, which is used to control the nuclear reaction. However, boric acid is corrosive to the structural materials of the primary circuit, which are primarily stainless steel and nickel-based alloys like Alloy 690. To counteract this acidity and mitigate corrosion, Lithium-7 hydroxide is added to the coolant to raise the pH to a desired alkaline level.
The control of the coolant's pH is a critical corrosion mitigation strategy. By maintaining a specific alkaline pH range, the solubility of corrosion products, such as magnetite and nickel ferrite, is minimized. This reduces the transport and deposition of these products on fuel surfaces and other parts of the reactor system, a phenomenon known as "crud" buildup. The target pH is carefully selected to create a protective oxide layer on the metal surfaces, which inhibits further corrosion. aps.orgkns.org The Electric Power Research Institute (EPRI) provides guidelines for PWR primary water chemistry, which include specific recommendations for pH control to ensure materials integrity and minimize radiation field buildup. osti.govnrc.govnrc.govosti.gov
Research has shown that the corrosion rate of key alloys is highly dependent on the pH of the primary coolant. For instance, studies on Alloy 690 have demonstrated that while boric acid can have an accelerating effect on corrosion, maintaining an optimal pH with Lithium-7 hydroxide is crucial for forming a stable, protective oxide layer. mdpi.comresearchgate.net However, it has also been noted that higher concentrations of lithium hydroxide can have a negative effect on the corrosion rates of certain materials. mdpi.com Therefore, a careful balance must be maintained.
Table 1: Coordinated Boric Acid and Lithium-7 Hydroxide Chemistry for pH Control in PWRs
| Boron Concentration (ppm) | Lithium-7 Concentration (ppm) | Target pH at 300°C |
| 1800 | 2.0 | ~7.2 |
| 1200 | 1.2 | ~7.2 |
| 600 | 0.6 | ~7.2 |
| 200 | 0.2 | ~7.2 |
This table is illustrative and based on the principle of coordinated chemistry to maintain a stable pH. Actual operational values may vary depending on specific plant design and operational stage. The relationship is graphically represented in coordinated chemistry diagrams. osti.gov
Management of Boric Acid Interactions and Neutron Absorption Control
Boric acid (H₃BO₃) is essential for controlling the reactivity of the reactor core by absorbing neutrons. However, its concentration is varied throughout the fuel cycle, being highest at the beginning of the cycle and decreasing as the fuel is depleted. This change in boric acid concentration necessitates a corresponding adjustment in the Lithium-7 hydroxide concentration to maintain the target pH. This coordinated management of boric acid and Lithium-7 hydroxide is known as "coordinated chemistry." osti.govmetrohm.com
The goal of coordinated chemistry is to maintain the pH of the primary coolant within a narrow band (typically around 7.2 at operating temperature) despite the changing boric acid concentration. osti.gov This is crucial for minimizing the corrosion of primary circuit materials. If the lithium concentration is too low relative to the boric acid, the coolant can become acidic, leading to increased corrosion product transport and potential issues like axial offset anomaly (AOA), which can affect the reactor's power distribution. osti.gov Conversely, if the lithium concentration is too high, it can accelerate the corrosion of certain components, such as zirconium alloy fuel cladding. kns.orgpsu.edu
The relationship between boric acid and Lithium-7 hydroxide concentrations for a target pH is well-defined and is often represented in graphical form in plant operating procedures. osti.gov Automatic control systems are sometimes employed to inject Lithium-7 hydroxide as needed to maintain the desired pH, compensating for changes in boron concentration due to boration and dilution operations. osti.gov
Minimization of Tritium (B154650) Production through High ^7Li Purity
Tritium (³H), a radioactive isotope of hydrogen, is produced in PWRs through various nuclear reactions. One significant source of tritium is the neutron capture by the lithium-6 (B80805) isotope (⁶Li). e3s-conferences.orgsigmaaldrich.com Natural lithium contains about 7.5% ⁶Li. If natural lithium hydroxide were used for pH control, the production of tritium would be significantly higher. Tritium is a concern because it can be released into the environment and poses a radiological hazard.
To minimize tritium production, PWRs use Lithium-7 hydroxide that has been highly enriched in the ^7Li isotope, typically to a purity of 99.9% or greater. sigmaaldrich.com3m.comisoflex.comnukem-isotopes.deamericanelements.com The neutron absorption cross-section of ⁷Li is significantly lower than that of ⁶Li, meaning it is much less likely to capture a neutron and produce tritium. epj-conferences.org The primary reaction for tritium production from lithium is:
⁶Li + n → ³H + ⁴He
By using highly enriched Lithium-7 hydroxide, the amount of ⁶Li in the primary coolant is drastically reduced, leading to a proportional decrease in the rate of tritium production from this source. iaea.org Research has quantified the impact of ^7Li purity on tritium production, demonstrating a direct correlation between higher enrichment and lower tritium generation. For example, increasing the ^7Li enrichment from 99.9% to 99.995% can significantly reduce the tritium production rate. arxiv.org
Table 2: Nuclear Grade Lithium-7(1+);hydroxide;hydrate Specifications
| Parameter | Specification |
| Isotopic Purity of ⁷Li (atom %) | > 99.9% |
| Lithium Hydroxide (LiOH) Content (wt%) | 48 - 58% |
| Water (H₂O) Content (wt%) | 42 - 52% |
| Chloride (Cl) (max ppm) | < 500 |
| Fluoride (B91410) (F) (max ppm) | < 100 |
| Sodium (Na) (max ppm) | < 30 |
| Iron (Fe) (max ppm) | < 10 |
| Zinc (Zn) (max ppm) | < 5 |
| Lead (Pb) (max ppm) | < 10 |
| Mercury (Hg) (max ppm) | < 0.5 |
Source: Based on typical specifications for nuclear-grade Lithium-7 hydroxide monohydrate. 3m.comisoflex.com
Molten Salt Reactor (MSR) Coolant Systems
Molten Salt Reactors (MSRs) represent a next-generation nuclear reactor design that uses a molten fluoride or chloride salt as both the coolant and, in some designs, the solvent for the nuclear fuel. Lithium-7, in the form of Lithium-7 Fluoride (⁷LiF), is a key component of the preferred coolant for many MSR designs.
Role in ⁷LiF and Fluoride-Lithium-Beryllium (FLiBe) Salt Compositions
The most well-studied coolant for MSRs is a mixture of Lithium-7 Fluoride (⁷LiF) and Beryllium Fluoride (BeF₂), known as FLiBe. The eutectic mixture, with a molar composition of approximately 66% LiF and 34% BeF₂, is favored for its low melting point (around 459°C), high boiling point (around 1430°C), and good heat transfer properties. jmelts.cominl.govresearchgate.net This wide liquid range at near-atmospheric pressure is a significant safety advantage of MSRs.
Table 3: Thermophysical Properties of FLiBe Molten Salts
| Property | 2LiF-BeF₂ (66-34 mol%) |
| Melting Point (°C) | 459 |
| Boiling Point (°C) | ~1430 |
| Density at 700°C (g/cm³) | ~1.94 |
| Heat Capacity at 700°C (J/g·K) | ~2.41 |
| Thermal Conductivity at 700°C (W/m·K) | ~1.0 |
| Viscosity at 700°C (mPa·s) | ~5.0 |
This table provides approximate values for the eutectic FLiBe composition. Properties can vary with temperature and exact composition. jmelts.cominl.govresearchgate.netresearchgate.netnih.gov
Neutron Absorption Characteristics and Purity Requirements for MSR Operation
The neutronic performance of the coolant is of paramount importance in a nuclear reactor. The coolant should have a low neutron absorption cross-section to ensure that neutrons are available to sustain the fission chain reaction. This is where the isotopic purity of the lithium in the FLiBe salt becomes critical.
Natural lithium contains about 7.5% of the isotope ⁶Li, which has a very high thermal neutron absorption cross-section (approximately 940 barns). oecd-nea.orgarxiv.org If natural lithium were used in the FLiBe coolant, it would act as a significant neutron poison, negatively impacting the neutron economy of the reactor and making it difficult to achieve or maintain criticality. Furthermore, the neutron capture by ⁶Li produces tritium, which is a radiological concern.
Therefore, for MSR applications, the lithium used in the FLiBe salt must be highly enriched in the ⁷Li isotope, which has a very low thermal neutron absorption cross-section (approximately 0.045 barns). oecd-nea.orgarxiv.org The required enrichment level for MSRs is typically even higher than for PWRs, often specified at 99.995% or greater. oecd-nea.orgornl.gov This high level of purity is necessary to ensure a good neutron economy and to minimize the production of tritium. researchgate.net
Impurities in the molten salt can also have a significant negative impact on MSR operation. iaea.orgresearchgate.netnrc.govosti.gov Corrosive impurities can attack the structural materials of the reactor, while other impurities can affect the thermophysical properties of the salt or have undesirable neutronic effects. Therefore, strict control of the purity of the FLiBe salt is essential for the long-term, safe, and efficient operation of Molten Salt Reactors.
Table 4: Neutron Absorption Cross-Sections of Lithium Isotopes
| Isotope | Thermal Neutron (0.0253 eV) Absorption Cross-Section (barns) |
| ⁶Li | ~940 |
| ⁷Li | ~0.045 |
This table highlights the significant difference in neutron absorption between the two stable lithium isotopes, underscoring the necessity of using highly enriched ⁷Li in nuclear applications. oecd-nea.orgarxiv.org
Fabrication of Nuclear-Grade Ion-Exchange Membranes
Lithium-7 hydroxide hydrate (⁷LiOH·H₂O) is a critical material in the operation of modern nuclear power plants, particularly Pressurized Water Reactors (PWRs). Beyond its direct use as a pH control agent in the primary coolant, it serves as a fundamental component in the preparation of nuclear-grade ion-exchange membranes. world-nuclear.orgaben.com.br These membranes are integral to the coolant purification systems, such as the Chemical and Volume Control System (CVCS), where they are used to maintain the stringent purity requirements of the reactor coolant. world-nuclear.orgisoflex.com
The primary function of these ion-exchange systems is to remove corrosive ions and other impurities from the reactor coolant, a task for which standard resins are often inadequate in a high-radiation, high-temperature environment. Nuclear-grade ion-exchange resins must exhibit exceptional chemical and thermal stability and, crucially, must not introduce undesirable elements into the coolant. This is where the isotopic purity of Lithium-7 becomes paramount.
The fabrication of these specialized membranes involves the use of ion-exchange resins that are pre-loaded or conditioned with highly enriched Lithium-7. Commercially available nuclear-grade resins, such as strong acid cation exchangers, are supplied in the ⁷Li⁺ form. This means the active sites of the resin polymer are occupied by Lithium-7 ions. The use of ⁷Li is essential to prevent the formation of tritium (³H), a radioactive isotope of hydrogen, which is generated when the more common Lithium-6 (⁶Li) isotope captures a neutron. eprijournal.com The ⁶Li isotope has a large neutron absorption cross-section (940 barns), making it highly undesirable within the reactor's primary circuit, whereas ⁷Li has a very low neutron cross-section (0.045 barns), rendering it almost transparent to neutrons. bjrs.org.brwikipedia.org
The process of preparing these resins involves treating a standard cation exchange resin with a solution of high-purity Lithium-7 hydroxide. The lithium ions from the hydroxide solution displace the existing ions (often hydrogen or sodium) on the resin's functional groups, converting the resin to the ⁷Li⁺ form. This lithiated resin is then incorporated into the structure of the ion-exchange membrane. While detailed proprietary fabrication methods are not publicly available, the principle lies in ensuring that any ions leached from the membrane into the coolant are the benign ⁷Li⁺ ions, thus maintaining the precise water chemistry control necessary for safe reactor operation.
| Resin Characteristic | Specification for Nuclear Application | Source |
| Cation Form | Lithium-7 (⁷Li⁺) | |
| Isotopic Purity of ⁷Li | > 99.9% | world-nuclear.orgaben.com.br |
| Function | Removal of ionic impurities, pH control | world-nuclear.org |
| Key Benefit of ⁷Li | Low neutron absorption cross-section, prevents tritium (³H) formation | eprijournal.combjrs.org.br |
Stewardship of ⁷Li Supply and Isotope Separation Technologies for Nuclear Applications
The strategic importance of Lithium-7 hydroxide for the nuclear industry necessitates a robust and stable supply chain. However, the global supply of highly enriched ⁷Li is a significant concern, leading to a focus on stewardship and the development of advanced isotope separation technologies.
Stewardship and Supply Chain Vulnerabilities
The United States has not produced ⁷Li since 1963, and the commercial nuclear industry currently relies entirely on exports from Russia and China. world-nuclear.orgnuclearstreet.com This reliance on a limited number of international suppliers creates a significant vulnerability for the 65 U.S. pressurized water reactors that depend on ⁷Li for safe operation. gao.govgao.gov A 2013 report from the U.S. Government Accountability Office (GAO) highlighted these risks, noting that a supply disruption could be caused by increasing domestic demand in the producing countries or other geopolitical factors. nuclearstreet.comgao.gov For instance, China is expanding its own fleet of PWRs and developing molten salt reactors, both of which require substantial quantities of ⁷Li, potentially reducing the amount available for export. gao.govnrc.gov
In response to these concerns, the GAO recommended that the U.S. Department of Energy (DOE) assume a stewardship role for the ⁷Li supply. gao.govgao.gov This involves assessing and managing supply risks, accurately tracking domestic demand, and communicating with industry stakeholders. gao.gov The DOE has since taken steps in this direction, including setting aside a reserve of ⁷Li and funding research into alternative production and recycling methods. eprijournal.comgao.gov Mitigating a potential shortage could involve several strategies, including building a domestic reserve, re-establishing domestic production capabilities, and researching ways to reduce reliance on ⁷Li in reactors. gao.gov Re-establishing domestic production is estimated to take approximately five years and cost between $10 million and $12 million. nuclearstreet.com
| Supply Chain Factor | Status/Concern | Source |
| Primary Global Suppliers | Russia, China | eprijournal.comnuclearstreet.comgao.gov |
| U.S. Production Status | Ceased in 1963 | world-nuclear.orgnuclearstreet.com |
| Key Vulnerability | Reliance on limited foreign sources, increasing foreign demand | gao.govgao.govnrc.gov |
| U.S. Stewardship Body | U.S. Department of Energy (DOE) Isotope Program | gao.govgao.gov |
| Estimated Annual U.S. Demand | ~300 kilograms | gao.govnrc.gov |
Isotope Separation Technologies for Nuclear Applications
The production of nuclear-grade ⁷Li requires its separation from the naturally occurring ⁶Li isotope. Natural lithium is composed of approximately 7.59% ⁶Li and 92.41% ⁷Li. bjrs.org.br For use in PWRs, the ⁷Li must be enriched to a purity of over 99.9%. world-nuclear.orgaben.com.br Several technologies exist for lithium isotope separation, each with distinct principles, advantages, and challenges.
COLEX Process (Column Exchange): Historically, the COLEX process was the primary method used in the U.S. for large-scale lithium isotope separation. nih.govresearchgate.net This chemical exchange method utilizes the fact that ⁶Li has a greater affinity for mercury than ⁷Li. When a lithium-mercury amalgam is contacted with an aqueous lithium hydroxide solution, ⁶Li concentrates in the amalgam and ⁷Li concentrates in the hydroxide phase. wikipedia.orgbris.ac.uk Despite its effectiveness, the COLEX process has significant environmental drawbacks due to the large quantities of toxic mercury required, leading to its discontinued (B1498344) use in the U.S. nih.govresearchgate.net
Advanced Separation Technologies: Research and development efforts are focused on more environmentally benign and efficient separation technologies.
Ion-Exchange Chromatography: This method separates isotopes by passing a lithium solution through a column packed with an ion-exchange resin. bjrs.org.br The isotopes exhibit slightly different affinities for the resin, causing them to move through the column at different rates and allowing for their separation. Techniques like displacement chromatography are being explored and have shown promise, with preliminary results achieving an enrichment of ⁷Li to 95.65%. bjrs.org.brresearchgate.net
Electrochemical Methods: These green and promising alternatives exploit the different migration rates of ⁶Li and ⁷Li ions under the influence of an electric field. nih.govnih.gov Methods such as electrodialysis and electromigration through specialized membranes or solid ceramic electrolytes are being investigated. nih.govosti.gov Research has shown that the apparent activation energy for ⁷Li is slightly higher than for ⁶Li, which can be leveraged for separation. nih.gov
Chemical Exchange with Crown Ethers: This liquid-liquid extraction method uses crown ethers, which are macrocyclic organic compounds that can selectively complex with lithium ions. The separation factor achieved can be comparable to the COLEX process, but challenges include the high cost and potential loss of the crown ether extractants. nih.govnih.gov
Laser Isotope Separation (LIS): This highly selective technique utilizes the slight differences in the atomic absorption spectra of ⁶Li and ⁷Li. bris.ac.uk A finely tuned laser can selectively excite one isotope, which can then be separated. While offering high separation factors, the technology can be complex and energy-intensive.
| Separation Technology | Principle of Operation | Key Advantages | Key Challenges |
| COLEX Process | Chemical exchange between lithium-mercury amalgam and aqueous LiOH. wikipedia.orgbris.ac.uk | Proven for large-scale production. | High environmental and health risks due to mercury toxicity. nih.govresearchgate.net |
| Ion-Exchange Chromatography | Differential affinity of isotopes for a stationary resin phase. bjrs.org.br | Mercury-free, reusable resins. bjrs.org.br | Can be a slow process requiring long column lengths for high purity. bjrs.org.br |
| Electrochemical Methods | Different electromigration rates of ⁶Li⁺ and ⁷Li⁺ ions. nih.gov | Environmentally friendly ("green") technology. nih.gov | Requires complex experimental setups and optimization. nih.govnih.gov |
| Chemical Exchange (Crown Ethers) | Selective complexation of Li isotopes by crown ethers in a two-phase liquid system. nih.gov | High separation factor, comparable to COLEX. nih.govnih.gov | High cost and loss of reagents, low distribution coefficient. nih.govnih.gov |
| Laser Isotope Separation (LIS) | Selective photo-ionization of one isotope using tuned lasers. bris.ac.uk | High selectivity and separation factor. | Technically complex, potential for power broadening effects. |
Future Research Directions and Challenges in Lithium 7 Hydroxide Hydrate Science
Development of Sustainable and Eco-Friendly Production Methods for ^7LiOH·H2O
The increasing demand for high-purity lithium compounds has brought the environmental impact of their production into sharp focus. aalto.fi Conventional methods for producing lithium hydroxide (B78521), such as the sulfuric acid roasting of spodumene ore, are energy-intensive and generate significant environmental strain. aalto.fi Future research is heavily geared towards developing greener, more sustainable production routes.
A significant challenge lies in reducing the carbon footprint of the extraction and refining process. A comparative life cycle assessment between the conventional sulfuric acid process and a newer soda leaching process for lithium hydroxide monohydrate (LHM) production revealed that the soda leaching method could lower the global warming potential by approximately 33%. aalto.fi The primary environmental impacts in the soda process stem from the production of heat, soda ash, and quicklime. aalto.fi
Another promising avenue is the development of circular processes. The "Lithium Ark" process, for instance, proposes a method that goes directly from lithium chloride to lithium hydroxide using potassium hydroxide, which is then regenerated through electrolysis. innovationnewsnetwork.com This approach claims significantly lower energy consumption, a smaller footprint, and reduced CO2 emissions compared to conventional methods. innovationnewsnetwork.com
Furthermore, membrane-based technologies like bipolar membrane electrodialysis (BMED) are being explored as alternatives to traditional causticizing methods. springerprofessional.demdpi.com BMED offers a more direct conversion of lithium salts to lithium hydroxide, potentially reducing reagent consumption and waste generation. springerprofessional.demdpi.com Research in this area focuses on optimizing operational parameters such as current density and feed concentration to maximize efficiency and minimize energy consumption. mdpi.com
The recycling of "black mass" from spent lithium-ion batteries is also a critical component of sustainable production. innovationnewsnetwork.com Developing efficient hydrometallurgical processes to recover battery-grade lithium hydroxide from recycled materials not only mitigates waste but also creates a more secure and circular supply chain. energy-reporters.com
For ^7LiOH·H2O specifically, the isotopic enrichment process itself presents an environmental challenge. The long-standing COLEX process, which uses a mercury amalgam, has significant environmental drawbacks due to the use of toxic mercury. mdpi.comnih.gov A key research goal is to find viable, eco-friendly alternatives. Deep eutectic solvents (DESs) are being investigated as a potential replacement for mercury in biphasic separation systems, offering a potentially greener path to lithium isotope enrichment. mdpi.com
Enhanced Understanding of Reaction Kinetics and Mechanisms in Complex Systems
A deeper understanding of the reaction kinetics and mechanisms involving ^7LiOH·H2O is crucial for process optimization and predicting material behavior. Research in this area aims to move beyond empirical observations to develop detailed models of the chemical transformations that lithium hydroxide undergoes in various environments.
One area of study is the carbonization of lithium hydroxide, a reaction relevant to both CO2 capture applications and material degradation. Studies have shown that anhydrous LiOH reacts with CO2 much faster than its monohydrate form (LiOH·H2O). researchgate.net The carbonization rate of the monohydrate is primarily controlled by its dehydration, a key kinetic insight for designing CO2 scrubbers or storing the material. researchgate.net
The decomposition and hydrolysis of lithium compounds are also critical areas of investigation. Molecular dynamics simulations have been used to study the decomposition of molten lithium hydroxide into lithium oxide (Li2O) and water, providing insights into reaction kinetics and equilibrium properties at high temperatures. princeton.edu Similarly, the hydrolysis of lithium hydride (LiH) to form LiOH has been modeled, revealing that the process involves the formation of Li2O at low vapor pressures and both Li2O and LiOH at higher pressures. researchgate.net Understanding the diffusion of water through these product layers is key to predicting reaction rates. researchgate.net
In more complex systems, such as in hydrogen storage materials or battery electrolytes, the role of LiOH is even more intricate. In lithium borohydride-hydroxide (LiBH4-LiOH) systems, LiOH acts as a destabilizer, lowering the temperature at which hydrogen is released. rsc.orgrsc.org The reaction mechanism involves a coupling between the hydride (Hδ−) in the borohydride (B1222165) and the proton (Hδ+) in the hydroxide. rsc.org Elucidating these complex reaction pathways is essential for developing new energy storage materials. rsc.org Future progress will likely depend on automated reaction exploration programs that can map out complex reaction networks involving various ionic and open-shell species. purdue.edu
Advanced In Situ Characterization Techniques for Real-Time Process Monitoring
The production of high-purity ^7LiOH·H2O requires precise process control, which is often difficult to achieve with conventional laboratory techniques that rely on batch sampling. rsc.orginnovationnewsnetwork.com A significant challenge is the need for fast, continuous, and on-site analysis of process solutions that are often highly saline and exist under harsh conditions. rsc.org Future research is focused on implementing advanced in situ and operando characterization techniques for real-time monitoring.
One such advanced method is Micro-Discharge Optical Emission Spectroscopy (µDOES). This technique creates a micro-plasma directly within the aqueous sample, allowing for on-site optical emission spectroscopy without the need for carrier gases. rsc.orgrsc.org Studies have demonstrated the successful use of µDOES to monitor the entire industrial production chain of lithium hydroxide monohydrate, from the leaching of ore to the final product. rsc.orgrsc.org This allows for the continuous tracking of elemental concentrations (Li, Na, K, Ca, etc.), enabling real-time process optimization and quality control. rsc.orginnovationnewsnetwork.com
The field also draws inspiration from the extensive research on lithium-ion batteries, where in situ techniques are critical for understanding dynamic processes. researchgate.netnih.gov Techniques such as in situ X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and Raman spectroscopy can provide real-time information on structural changes, chemical states, and the formation of intermediates during synthesis or reaction. researchgate.netresearchgate.net While developed for batteries, these methods can be adapted to monitor the crystallization of ^7LiOH·H2O, the formation of impurities, and other critical process parameters, offering a deeper understanding than bulk measurements alone. researchgate.netrsc.org
The primary challenge is to engineer robust in situ cells and probes that can withstand the corrosive and high-temperature environments typical of lithium hydroxide production while providing high-quality, real-time data. nih.govrsc.org
Integration of Multiscale Computational Modeling with Experimental Data
To accelerate the development of optimized production processes for ^7LiOH·H2O, researchers are increasingly integrating multiscale computational modeling with experimental data. This approach allows for the prediction of material properties and process outcomes, reducing the need for extensive and costly trial-and-error experimentation. acs.orguwaterloo.ca
At the atomistic scale, deep potential molecular dynamics simulations can model chemical reactions like the decomposition of LiOH. princeton.edu These simulations, trained on quantum density functional theory data, can predict reaction kinetics and equilibrium compositions, which can then be validated against experimental measurements. princeton.edu
At the particle and process scale, multiscale models are being developed to predict the morphological features of cathode materials synthesized using lithium hydroxide. acs.orgnih.gov These models can capture the nucleation and growth of primary crystalline particles and their aggregation into larger secondary particles. nih.gov By inputting process parameters like pH, reactant concentrations, and stirring speed, these simulations can predict the final particle size and distribution, which are critical for battery performance. acs.orgnih.gov These predictions are then compared with experimental results from techniques like scanning electron microscopy to validate and refine the model. acs.org
A key challenge is to bridge the different scales, from atomic interactions to macroscopic process performance, within a single, cohesive framework. uwaterloo.ca For example, models developed for lithium-ion battery electrodes combine microscale geometries, sometimes reconstructed from nano-scale X-ray tomography, with macroscale models of cell charge/discharge performance. uwaterloo.ca Applying similar integrated modeling approaches to the production of ^7LiOH·H2O could provide valuable insights into how reactor conditions influence the final product's purity and crystal morphology. acs.org
Optimization of Isotopic Purity and Quality for Emerging Technological Applications
The utility of ^7LiOH·H2O is defined by its purity, both isotopically and chemically. Different applications have stringent and distinct purity requirements, posing a significant challenge for production and quality control.
For its primary use in pressurized water reactors (PWRs), the isotopic purity of Lithium-7 (B1249544) is paramount. It must be enriched to >99.9% ^7Li to minimize the formation of tritium (B154650) (a radioactive isotope of hydrogen) when the lithium-6 (B80805) isotope is exposed to the neutron flux in the reactor core. 3m.comnrc.gov Suppliers provide material that meets or exceeds these specifications, often with detailed certificates of analysis for various trace metal impurities. 3m.comnukem-isotopes.de
| Component | HP Grade (Weight %) | UHP Grade (Weight %) |
|---|---|---|
| Isotopic Enrichment (^7Li) | 99.9 (min.) | 99.9 (min.) |
| Chloride (Cl) | 0.5 (max.) | 0.05 (max.) |
| Sodium (Na) | N/A | 0.003 (max.) |
| Lead (Pb) | 0.001 (max.) | 0.001 (max.) |
| Zinc (Zn) | 0.0005 (max.) | 0.0005 (max.) |
Data sourced from product specifications. 3m.com
In the battery industry, while isotopic purity is not a concern, chemical purity is critical. High-nickel cathode materials require very pure lithium hydroxide to achieve high performance and long cycle life. springerprofessional.dersc.org Impurities such as sodium, calcium, and chlorides can be detrimental to battery performance. google.com Research is focused on developing purification processes, such as advanced crystallization techniques, that can produce battery-grade LiOH with extremely low levels of these impurities. google.com
A significant research challenge is the development of more efficient and environmentally friendly methods for lithium isotope separation to produce the ^7Li feedstock. nih.gov Beyond the aforementioned work on deep eutectic solvents, research continues on other non-mercury methods like ion exchange chromatography and electrochemical separation. nih.gov Concurrently, there is a need to improve the analytical methods used to verify isotopic ratios. Techniques like multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) and thermal ionization mass spectrometry (TIMS) are being continuously refined to provide higher precision and accuracy in determining the ^7Li/^6Li ratio in processed samples. nih.govresearchgate.net
Exploration of Novel Applications in Interdisciplinary Scientific Fields
While the primary applications of ^7LiOH·H2O are well-established, ongoing research seeks to leverage its unique properties in other scientific and technological fields.
The established applications include:
pH Control in Nuclear Reactors: In pressurized water reactors (PWRs), ^7LiOH·H2O is added to the primary coolant to counteract the corrosive effects of boric acid, thereby protecting reactor components. 3m.comnrc.govnukem-isotopes.de
Cathode Material Synthesis: It is a preferred precursor for producing high-nickel cathodes (e.g., NMC, NCA) for high-energy-density lithium-ion batteries. springerprofessional.dersc.org
Emerging and potential future applications represent exciting new research directions:
Molten Salt Reactors (MSRs): This next-generation nuclear reactor design may use molten fluoride (B91410) or chloride salts as a coolant, with highly enriched ^7Li salts being a key component. nrc.gov
Hydrogen Storage: Research has shown that combining lithium hydroxide with complex hydrides like lithium borohydride can destabilize the material, allowing for hydrogen release at lower temperatures. rsc.orgrsc.org This opens possibilities for its use in single-use or solid-state hydrogen storage systems.
CO2 Capture: Lithium hydroxide is a highly effective absorbent for carbon dioxide. Anhydrous LiOH reacts readily with CO2, and research has explored its use in breathing apparatus and potentially for scrubbing CO2 from industrial gas streams. researchgate.netgoogle.com
Advanced Solid-State Electrolytes: In a novel approach, ^7LiOH·H2O has been used as a starting material in a simple wet chemistry route to synthesize new oxythiophosphate materials like Li3PO3S·5H2O. rsc.org Such mixed-anion materials are being explored for their potential as fast ionic conductors in safer, all-solid-state batteries. rsc.org
Specialized Catalysis: Lithium hydroxide can act as an alkaline catalyst. It is used, for example, to catalyze the solidification of liquid calcium aluminate cement, an innovative material for civil engineering applications. mdpi.com
The exploration of these novel applications requires interdisciplinary collaboration between nuclear engineers, materials scientists, chemists, and physicists to fully characterize the behavior of ^7LiOH·H2O in these new contexts and to optimize its performance.
Q & A
Basic: What methodologies are recommended for synthesizing high-purity Lithium-7 compounds (e.g., LiF crystals) for neutron detection applications?
Answer:
Lithium-7 fluoride (LiF) crystals are synthesized from Lithium-7 hydroxide monohydrate via sequential reactions:
Acid neutralization : React Lithium-7 hydroxide with hydrochloric acid to form Lithium-7 chloride.
Fluoridation : Treat Lithium-7 chloride with hydrofluoric acid to produce Lithium-7 fluoride.
Recrystallization : Purify LiF in a muffle furnace at 740°C and select grain sizes (63–212 µm) for crystal growth using a crystal puller .
Key considerations : Isotopic purity (>99.92% 7Li) is critical for neutron detection efficiency. Recrystallization parameters (temperature, grain size) must be optimized to minimize defects.
Basic: What safety protocols are essential for handling Lithium Hydroxide Hydrate in laboratory settings?
Answer:
- Ventilation : Use a fume hood to avoid dust/aerosol inhalation .
- Mixing protocol : Always add Lithium Hydroxide to water (not vice versa) to control exothermic reactions; employ ice baths for concentrated solutions .
- Storage : Store in airtight containers to prevent hygroscopic absorption and corrosion of metal surfaces .
Advanced: How can researchers resolve discrepancies between theoretical primordial Lithium-7 abundance predictions and observational data?
Answer:
The "cosmological lithium problem" arises from observed Lithium-7 levels being 3× lower than Big Bang nucleosynthesis (BBN) predictions. Methodological approaches include:
- Nuclear reaction rate refinement : Update cross-sections for 7Li destruction pathways (e.g., 7Li(d,n)24He) using recent experimental data on beryllium-9 excited states .
- Stellar depletion models : Investigate non-standard BBN mechanisms or post-BBN depletion via stellar processes (e.g., cosmic-ray spallation) .
Experimental design : Combine high-precision astrophysical spectroscopy with accelerator-based nuclear physics experiments to constrain reaction rates .
Advanced: What experimental strategies mitigate contradictions in Lithium-7 supply reliability assessments for nuclear research?
Answer:
Conflicts in U.S. DOE demand estimates (200 kg/year) vs. industry data (300 kg/year) highlight systemic risks. Strategies include:
- Demand auditing : Collaborate with utilities to track Lithium-7 usage in reactor demineralizers, which account for ~33% of total demand .
- Supply diversification : Evaluate domestic production feasibility (e.g., mercury amalgam isotope separation) or alternative alkalization agents (e.g., potassium hydroxide) .
- Inventory standardization : Develop industry-wide protocols for Lithium-7 inventory management to buffer supply disruptions .
Basic: What analytical techniques are optimal for quantifying Lithium-7 isotopic ratios in aqueous solutions?
Answer:
- 7Li NMR spectroscopy : Exploit 7Li’s nuclear spin (I=3/2) and chemical shift range (~30 ppm) for precise quantification. Use high-symmetry Li+ ions in aqueous solutions to minimize quadrupolar broadening .
- Isotope-ratio mass spectrometry (IRMS) : Calibrate against certified reference materials to distinguish 7Li/6Li ratios with <0.1% error .
Advanced: How can in-situ 7Li NMR be optimized for studying electrochemical dynamics in lithium-ion batteries?
Answer:
- Cell design : Use gel-roll cells compatible with NMR probes to maintain electrochemical stability during operando measurements .
- Pulse sequences : Apply quadrupolar echo spectroscopy to suppress signal distortions from electrode interfaces.
- Data interpretation : Correlate 7Li chemical shifts with lithium-ion coordination environments (e.g., solvation vs. intercalation) .
Advanced: What geopolitical factors impact Lithium-7 availability for U.S. nuclear research?
Answer:
- Production monopolies : China and Russia dominate Lithium-7 production as a byproduct of Lithium-6 enrichment for nuclear weapons. China’s growing nuclear fleet may reduce export capacity .
- Risk mitigation : DOE’s $10–12M proposal for domestic production could reduce reliance on imports but requires 5+ years for implementation .
Basic: How to design experiments assessing the exothermic kinetics of Lithium Hydroxide Hydrate dissolution?
Answer:
- Calorimetry : Use adiabatic reaction calorimeters to measure heat flow during controlled LiOH·H2O addition to water.
- Parameterization : Model reaction rates as a function of temperature, stirring speed, and concentration gradients .
Advanced: What chromatographic methods achieve high-purity Lithium-7 separation from natural lithium sources?
Answer:
- Mercury amalgam exchange : Pass lithium-mercury amalgam and aqueous LiOH through counter-current columns. Lithium-7 concentrates in the amalgam phase, while Lithium-6 enriches in hydroxide .
- Centrifugal separation : Optimize rotational speeds and phase contact times for isotope-specific mass differentiation (e.g., SINAP’s centrifugal extraction) .
Basic: How to validate Lithium-7 concentration in nuclear reactor coolant systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
